3-Methoxy-4-methoxycarbonylphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-methoxy-4-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-8-5-6(10(12)13)3-4-7(8)9(11)15-2/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXPWNGIPLGCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590390 | |
| Record name | [3-Methoxy-4-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603122-41-4 | |
| Record name | [3-Methoxy-4-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-4-(methoxycarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Methoxy-4-methoxycarbonylphenylboronic acid physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and key applications of 3-Methoxy-4-methoxycarbonylphenylboronic acid, a valuable building block in modern organic synthesis.
Core Physical Properties
Quantitative data for this compound is summarized below. It is important to note that specific experimental data for this particular isomer is limited, and some values are predicted or inferred from closely related isomers.
| Property | Value | Source/Notes |
| Molecular Formula | C₉H₁₁BO₅ | |
| Molecular Weight | 209.99 g/mol | |
| Appearance | Assumed to be a white to off-white solid | Inferred from related compounds |
| Boiling Point | 397.374 °C at 760 mmHg | Predicted value |
| Melting Point | Not available | Data for the 3-methoxycarbonyl isomer is 205-208 °C, and for the 4-methoxycarbonyl isomer is 197-200 °C.[1] |
| Solubility | Expected to be soluble in polar organic solvents such as THF, DMF, and DMSO; moderately soluble in methanol and ethanol; and have low solubility in water.[2] | Inferred from related compounds |
| CAS Number | 603122-41-4 |
Experimental Protocols
Detailed experimental protocols for the synthesis and utilization of this compound are crucial for its effective application. Below are generalized protocols based on established methodologies for arylboronic acids.
General Synthesis of a Substituted Phenylboronic Acid via Lithiation-Borylation
This protocol outlines a common method for the synthesis of arylboronic acids from an appropriately substituted aryl halide.
Materials:
-
Substituted aryl bromide (e.g., Methyl 4-bromo-2-methoxybenzoate)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) solution in hexanes
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
Dissolve the substituted aryl bromide (1.0 eq) and triisopropyl borate (1.3 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the reaction at this temperature for 30 minutes.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Adjust the pH to 1 with 1 M HCl.
-
Extract the aqueous phase with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography to yield the desired phenylboronic acid.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a typical application of this compound in a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.2 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., a mixture of toluene and water or dioxane and water)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the coupled product.
Visualizations
Logical Workflow for Synthesis and Application
The following diagram illustrates the general workflow from the synthesis of this compound to its application in drug discovery or materials science.
Catalytic Cycle of the Suzuki-Miyaura Reaction
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5]
References
An In-depth Technical Guide to 3-Methoxy-4-methoxycarbonylphenylboronic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methoxy-4-methoxycarbonylphenylboronic acid, a versatile building block in organic synthesis, with a particular focus on its application in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, a representative synthetic protocol, and its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
Core Compound Properties
This compound is a substituted phenylboronic acid featuring a methoxy and a methoxycarbonyl group on the phenyl ring. These functional groups modulate the electronic properties and reactivity of the boronic acid moiety, making it a valuable reagent in organic synthesis.
| Property | Data |
| Molecular Formula | C₉H₁₁BO₅ |
| Molecular Weight | 209.99 g/mol |
| CAS Number | 603122-41-4 |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO |
| Melting Point | Not explicitly reported. For the related isomer, 3-methoxycarbonylphenylboronic acid, the melting point is 205-208 °C. |
Synthesis of this compound
While a specific experimental protocol for the synthesis of this compound was not found in the available literature, a representative procedure can be devised based on the well-established synthesis of analogous phenylboronic acids. The following protocol describes a plausible route starting from methyl 4-bromo-2-methoxybenzoate.
Experimental Protocol: Synthesis
Materials:
-
Methyl 4-bromo-2-methoxybenzoate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
-
Triisopropyl borate
-
Hydrochloric acid (1 M aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with methyl 4-bromo-2-methoxybenzoate (1.0 equivalent). The flask is then sealed with a septum and purged with an inert gas (nitrogen or argon).
-
Dissolution: Anhydrous THF is added via syringe to dissolve the starting material. The solution is then cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The resulting mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Quenching and Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Extraction: The aqueous layer is separated, and the organic layer is extracted three times with ethyl acetate. The combined organic extracts are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization or column chromatography to afford the pure compound.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, enabling the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 4-bromopyridine, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask are added this compound, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas three times.
-
Solvent Addition: The degassed solvent mixture is added to the flask.
-
Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 4-12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: The reaction mixture is cooled to room temperature, and water is added. The aqueous layer is extracted three times with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired biaryl compound.
Role in Drug Development and Kinase Inhibitors
The biaryl motif constructed through the Suzuki-Miyaura coupling using this compound is a common scaffold in many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. By incorporating the substituted phenyl ring from this boronic acid, medicinal chemists can fine-tune the steric and electronic properties of a drug candidate to enhance its binding affinity and selectivity for a specific kinase target.
The methoxy and methoxycarbonyl groups can participate in hydrogen bonding or other non-covalent interactions within the ATP-binding pocket of the kinase, thereby contributing to the inhibitory activity of the molecule. The ester functionality of the methoxycarbonyl group also provides a handle for further chemical modification, allowing for the optimization of pharmacokinetic properties such as solubility and metabolic stability.
Visualizing the Suzuki-Miyaura Coupling Pathway
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key application of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This technical guide serves as a valuable resource for researchers and professionals in the field of drug development, providing essential information on the synthesis, properties, and applications of this compound. Its utility as a versatile building block in the construction of complex molecular architectures underscores its importance in the ongoing quest for novel therapeutics.
An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-methoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Methoxy-4-methoxycarbonylphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The document outlines a robust two-step synthetic pathway, including detailed experimental protocols, quantitative data, and visualizations to aid in practical laboratory applications.
Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step reaction sequence commencing with the commercially available 3-bromo-2-methoxybenzoic acid. The synthetic route involves:
-
Fischer Esterification: The initial step is the esterification of the carboxylic acid group of 3-bromo-2-methoxybenzoic acid with methanol to produce the intermediate, methyl 3-bromo-2-methoxybenzoate.
-
Miyaura Borylation: The subsequent step involves a palladium-catalyzed Miyaura borylation of the aryl bromide intermediate with a boron source, typically bis(pinacolato)diboron (B₂pin₂), to yield the pinacol ester of the target boronic acid.
-
Hydrolysis: The final step is the hydrolysis of the boronic acid pinacol ester to afford the desired this compound.
Diagram 1: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 3-bromo-2-methoxybenzoate
This procedure details the Fischer esterification of 3-bromo-2-methoxybenzoic acid.
Materials:
-
3-bromo-2-methoxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 3-bromo-2-methoxybenzoic acid (1.0 eq) in anhydrous methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude methyl 3-bromo-2-methoxybenzoate by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Quantitative Data:
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield |
| 3-bromo-2-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 | 1.0 | - |
| Methanol | CH₄O | 32.04 | Excess | - |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalytic | - |
| Methyl 3-bromo-2-methoxybenzoate | C₉H₉BrO₃ | 245.07 | - | >90% |
Step 2: Synthesis of this compound Pinacol Ester
This section describes the Miyaura borylation of methyl 3-bromo-2-methoxybenzoate.[1][2][3]
Materials:
-
Methyl 3-bromo-2-methoxybenzoate
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 3-bromo-2-methoxybenzoate (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (3.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.05 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound pinacol ester.
Quantitative Data:
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield |
| Methyl 3-bromo-2-methoxybenzoate | C₉H₉BrO₃ | 245.07 | 1.0 | - |
| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 | 1.1-1.5 | - |
| Pd(dppf)Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd | 816.63 | 0.02-0.05 | - |
| Potassium Acetate | C₂H₃KO₂ | 98.14 | 3.0 | - |
| This compound pinacol ester | C₁₅H₂₁BO₅ | 292.14 | - | 70-90% |
Step 3: Hydrolysis of this compound Pinacol Ester
This final step outlines the conversion of the pinacol ester to the desired boronic acid.
Materials:
-
This compound pinacol ester
-
Acetone
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the this compound pinacol ester (1.0 eq) in a mixture of acetone and water.
-
Add 1 M hydrochloric acid and stir the mixture at room temperature. The progress of the hydrolysis can be monitored by TLC.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.
Quantitative Data:
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield |
| This compound pinacol ester | C₁₅H₂₁BO₅ | 292.14 | 1.0 | - |
| This compound | C₉H₁₁BO₅ | 209.99 | - | >90% |
Visualizations
Diagram 2: Experimental workflow for Fischer Esterification.
Diagram 3: Catalytic cycle of the Miyaura Borylation reaction.
References
A Technical Guide to 3-Methoxy-4-methoxycarbonylphenylboronic Acid
CAS Number: 603122-41-4
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on 3-Methoxy-4-methoxycarbonylphenylboronic acid. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application in Suzuki-Miyaura coupling, and discusses its role as a key building block in the synthesis of pharmacologically active compounds.
Chemical and Physical Properties
This compound is a substituted phenylboronic acid that serves as a versatile intermediate in organic synthesis. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 603122-41-4 | N/A |
| Molecular Formula | C₉H₁₁BO₅ | [1] |
| Molecular Weight | 209.99 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥97% | [2] |
| Solubility | Soluble in methanol and other polar organic solvents | [3] |
| Storage | Store at room temperature in a dry, inert atmosphere | [3] |
Synthesis of this compound
The synthesis of this compound is referenced in the Journal of Medicinal Chemistry (2008, 51, 6, 1925-1944) as a precursor in the development of potent and selective β3 adrenergic receptor agonists.[4] While the full experimental details for this specific starting material are not exhaustively detailed in the primary publication, a general and widely applicable method for the synthesis of arylboronic acids involves the reaction of an aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate.
A plausible synthetic route is outlined below:
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (General Procedure):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with methyl 4-bromo-2-methoxybenzoate dissolved in anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, the mixture is stirred at -78 °C for an additional hour before being allowed to warm slowly to room temperature overnight.
-
Workup and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This compound is an excellent coupling partner for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol (General Procedure):
-
Reaction Setup: To a reaction vessel are added this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 1-5 mol%), and a base (e.g., potassium carbonate, 2-3 equivalents).
-
Solvent Addition and Degassing: A suitable solvent system, often a mixture of an organic solvent like dioxane or toluene and an aqueous solution of the base, is added. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: The mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Role in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry, primarily for the synthesis of more complex molecules with therapeutic potential.
Synthesis of β3 Adrenergic Receptor Agonists
As mentioned, this boronic acid has been utilized in the synthesis of potent and selective β3 adrenergic receptor agonists.[4] The β3-adrenergic receptor is a member of the G protein-coupled receptor family and is predominantly found in adipose tissue.[5] Activation of the β3-adrenergic receptor leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[6] This signaling cascade ultimately promotes lipolysis and thermogenesis.[7] Consequently, β3 adrenergic receptor agonists are being investigated for the treatment of obesity and type 2 diabetes.
Caption: Simplified signaling pathway of the β3 adrenergic receptor.
In the context of synthesizing these agonists, this compound serves as a key structural component, introduced via cross-coupling reactions to construct the core scaffold of the target molecules.
Potential Applications in Targeted Cancer Therapy
Phenylboronic acids, in general, have garnered significant interest in targeted cancer therapy due to their ability to form reversible covalent bonds with diols.[4][8] This property allows them to selectively bind to sialic acid residues that are often overexpressed on the surface of cancer cells.[9] This interaction can be exploited for the targeted delivery of cytotoxic agents or for the development of diagnostic probes. While specific studies on this compound in this context are not widely reported, its structural features make it a candidate for incorporation into larger molecules designed for such targeted approaches.
Spectroscopic Data (for a related compound)
Representative Spectroscopic Data for 4-Methoxycarbonylphenylboronic acid:
| Spectroscopy | Key Features | Reference |
| ¹H NMR | Aromatic protons as doublets, methoxy protons as a singlet, and boronic acid protons as a broad singlet. | [10] |
| ¹³C NMR | Signals for the carboxyl carbon, aromatic carbons (some quaternary), and the methoxy carbon. | [10] |
| IR (FTIR) | Characteristic absorptions for O-H (boronic acid), C=O (ester), C-O (ester and methoxy), and aromatic C-H and C=C stretching. | [10] |
Researchers working with this compound can expect similar characteristic signals, with the addition of a methoxy group signal in the ¹H and ¹³C NMR spectra and shifts in the aromatic proton signals due to the different substitution pattern.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility in constructing complex molecular architectures via Suzuki-Miyaura cross-coupling has been demonstrated in the synthesis of β3 adrenergic receptor agonists. The growing interest in phenylboronic acids for targeted drug delivery suggests potential future applications for this and related compounds. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.
References
- 1. This compound - 603122-41-4 - Structure, Synthesis, Properties [organoborons.com]
- 2. 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 3. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID | 99768-12-4 [chemicalbook.com]
- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting β3-Adrenergic Receptors in the Heart: Selective Agonism and β-Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thno.org [thno.org]
- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 3-Methoxy-4-methoxycarbonylphenylboronic Acid
This document provides a detailed overview of the physicochemical properties of 3-Methoxy-4-methoxycarbonylphenylboronic acid, a key reagent in synthetic organic chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Physicochemical Data
The fundamental properties of this compound are summarized in the table below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.
| Property | Value |
| Molecular Weight | 209.99 g/mol [1] |
| Molecular Formula | C9H11BO5[1] |
| SMILES Code | OB(C1=CC=C(C(OC)=O)C(OC)=C1)O[1] |
Experimental Protocols
Detailed experimental procedures are critical for the successful application of this compound in research and development. The following section outlines a general protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for boronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reagents and Materials:
-
This compound
-
Aryl halide (or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
-
Procedure: a. To a flame-dried flask, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and the base (2.0-3.0 eq.). b. The palladium catalyst (0.01-0.05 eq.) is added to the flask. c. The flask is evacuated and backfilled with an inert gas three times. d. The degassed solvent is added via syringe. e. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS). f. Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). g. The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. h. The crude product is purified by column chromatography on silica gel.
Diagrams and Workflows
Visual representations of experimental and analytical workflows are crucial for clear communication in scientific research. The following diagram illustrates a typical workflow for the characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and analytical characterization of a chemical compound.
References
stability and storage of 3-Methoxy-4-methoxycarbonylphenylboronic acid
An In-depth Technical Guide on the Stability and Storage of 3-Methoxy-4-methoxycarbonylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information is compiled from publicly available safety data sheets and scientific literature on arylboronic acids. This document is intended to provide guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of this compound.
Core Concepts in Stability
The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to degradation via several pathways. Understanding these pathways is critical for maintaining the integrity of the compound.
Protodeboronation: This is a significant degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1][2][3] This process is often facilitated by moisture and can be catalyzed by acidic or basic conditions.[1][4] The rate of protodeboronation is influenced by the electronic properties of the substituents on the aromatic ring.
Oxidation: The boronic acid functional group is susceptible to oxidation, which can lead to the formation of phenolic byproducts. This process can be initiated by exposure to air (oxygen) and certain oxidizing agents.
Formation of Anhydrides (Boroxines): In the solid state, arylboronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[5] This process is reversible upon exposure to water.
Factors Affecting Stability
Several environmental factors can impact the stability of this compound:
-
Moisture/Humidity: The compound is described as hygroscopic and moisture-sensitive.[4] Water can promote hydrolysis and facilitate protodeboronation.
-
Temperature: Elevated temperatures can accelerate the rates of degradation reactions.
-
Light: While specific photostability data is not available, prolonged exposure to light can be a contributing factor to degradation for many organic compounds.
-
pH: Both acidic and basic conditions can catalyze the degradation of arylboronic acids.[1][6]
Recommended Storage and Handling
To ensure the long-term stability of this compound, the following storage and handling guidelines are recommended.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration is often recommended for long-term storage of arylboronic acids.[4] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1][4] | To protect from moisture and atmospheric oxygen, thereby preventing hydrolysis, protodeboronation, and oxidation. |
| Light | Store in a light-resistant container. | To prevent potential photodegradation. |
| Container | Use a well-sealed, appropriate container (e.g., amber glass vial). | To prevent contamination and exposure to environmental factors. |
Incompatible Materials
| Material Class | Examples | Reason for Incompatibility |
| Strong Oxidizing Agents | Peroxides, Nitrates | Can lead to oxidative degradation of the boronic acid moiety.[1] |
| Strong Acids | Hydrochloric acid, Sulfuric acid | Can catalyze protodeboronation. |
| Strong Bases | Sodium hydroxide, Potassium carbonate | Can catalyze protodeboronation.[7] |
Signaling Pathways and Experimental Workflows
Factors Affecting Stability of this compound
Caption: Factors influencing the degradation of this compound.
General Experimental Workflow for Stability Assessment
Caption: A general workflow for the experimental assessment of boronic acid stability.
Experimental Protocols for Stability Assessment
Stability Indicating HPLC-UV Method
Objective: To develop a quantitative method to separate and quantify this compound from its potential degradation products.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A suitable reversed-phase HPLC column (e.g., C18). It has been noted that columns with reduced silanol activity can minimize on-column hydrolysis of boronate esters, a related class of compounds.[8]
-
This compound reference standard.
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
Buffers to adjust mobile phase pH.
-
Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide).
Methodology:
-
Forced Degradation Study:
-
Prepare solutions of the compound in a suitable solvent.
-
Expose the solutions to various stress conditions:
-
Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at a specified temperature (e.g., 60 °C).
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Heat the solid compound and a solution at an elevated temperature (e.g., 80 °C).
-
Photolytic: Expose a solution to UV light.
-
-
Analyze the stressed samples by HPLC to ensure the degradation products are resolved from the parent peak.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water (with a potential pH modifier like formic acid, though this should be used with caution as it can affect stability on some columns).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
-
Stability Study Execution:
-
Store aliquots of the compound under the desired long-term storage conditions (e.g., refrigerated, room temperature, under inert gas).
-
At specified time points (e.g., 0, 1, 3, 6 months), dissolve a sample in the appropriate solvent and analyze by the developed HPLC method.
-
Calculate the percentage of the parent compound remaining and quantify any major degradation products.
-
¹H NMR Spectroscopy for Degradation Monitoring
Objective: To qualitatively or semi-quantitatively monitor the degradation of this compound over time.
Instrumentation and Materials:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).
-
NMR tubes.
-
Deuterated solvents (e.g., DMSO-d₆, D₂O).
-
Internal standard for quantification (e.g., dimethyl sulfone).
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound and an internal standard in a deuterated solvent in a volumetric flask.
-
Transfer an aliquot to an NMR tube.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (time = 0).
-
Identify the characteristic peaks for the parent compound and the internal standard.
-
-
Stability Monitoring:
-
Store the NMR tube under the desired stress condition (e.g., in a heated water bath).
-
Acquire ¹H NMR spectra at regular intervals.
-
Monitor for the decrease in the integral of the parent compound's peaks and the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the relative amount of the parent compound remaining at each time point by comparing the integral of a characteristic peak of the analyte to the integral of the internal standard.
-
This guide provides a foundational understanding of the based on the general behavior of arylboronic acids. For critical applications, it is highly recommended to perform specific stability studies under the conditions relevant to your intended use.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties and Solubility of 3-Methoxy-4-methoxycarbonylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-methoxycarbonylphenylboronic acid is an organoboron compound with significant potential as a building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its utility is often realized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. A thorough understanding of its physicochemical properties, especially its solubility in various solvents, is paramount for optimizing reaction conditions, purification processes, and formulation development.
This technical guide provides a summary of the available physicochemical data for this compound and its related analogues. It is important to note that specific quantitative solubility data for this compound is not extensively available in public literature. Therefore, this document also presents qualitative solubility information for the closely related compound, 4-(Methoxycarbonyl)phenylboronic acid, to offer valuable insights into the expected solubility behavior. Furthermore, a detailed, standard experimental protocol for determining the solubility of boronic acids is provided to enable researchers to generate precise data for their specific applications.
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound, its pinacol ester derivative, and the structurally related 4-(Methoxycarbonyl)phenylboronic acid.
| Property | This compound | This compound, pinacol ester | 4-(Methoxycarbonyl)phenylboronic acid |
| CAS Number | 603122-41-4[1] | 603122-40-3 | 99768-12-4 |
| Molecular Formula | C9H11BO5[1] | C15H21BO5 | C8H9BO4 |
| Molecular Weight | 209.99 g/mol [1] | 292.14 g/mol | 179.97 g/mol |
| Appearance | Beige solid[2] | Solid | White to off-white powder[3] |
| Melting Point | Not specified | Not specified | 197-200 °C |
| Boiling Point (Predicted) | 397.4±52.0 °C[2] | Not specified | 345.8±44.0 °C[3] |
| Density (Predicted) | 1.26±0.1 g/cm³[2] | Not specified | 1.25±0.1 g/cm³[3] |
| pKa (Predicted) | 7.21±0.10[2] | Not specified | 7.69±0.10[3] |
Qualitative Solubility Data
| Solvent | Qualitative Solubility of 4-(Methoxycarbonyl)phenylboronic acid |
| Methanol | Soluble[3][5] |
| Polar Organic Solvents | Generally Soluble[4] |
Experimental Protocol: Dynamic Method for Solubility Determination
A reliable and commonly used technique for determining the solubility of boronic acids is the dynamic (or synthetic) method. This method involves observing the dissolution of a solid in a liquid upon controlled heating.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., acetone, acetonitrile, methanol, toluene)
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Circulating thermostat bath
-
Calibrated temperature probe
-
Turbidity sensor or luminance probe
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel to create a biphasic sample of known composition.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure the mixture is homogeneous. The sample is then heated at a slow, constant rate (e.g., 0.1–0.5 K/min).
-
Turbidity Monitoring: Continuously monitor the turbidity of the sample. This can be done visually or, for greater accuracy, with a luminance probe that measures the intensity of a light beam passing through the solution.
-
Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is marked by a sharp increase in the measured light intensity.
-
Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve, which plots the mole fraction of the solute against the equilibrium temperature.
Caption: Workflow for the dynamic method of solubility determination.
Application in Organic Synthesis: The Suzuki-Miyaura Coupling
Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their use in the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate. It is a powerful and versatile method for synthesizing biaryls, styrenes, and polyolefins, which are common structural motifs in pharmaceuticals and other functional organic materials. The solubility of the boronic acid in the reaction solvent is a critical factor that influences reaction kinetics and overall yield.
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This technical guide has synthesized the available physicochemical information for this compound and its analogues. While specific quantitative solubility data remains to be extensively documented, the provided qualitative data for a structurally similar compound and the detailed experimental protocol for solubility determination offer a solid foundation for researchers. The dynamic method presented is a robust approach to experimentally determine the solubility of this compound in various solvents, which is a critical step for its effective application in research and development, particularly in the context of widely used synthetic methodologies like the Suzuki-Miyaura coupling.
References
- 1. This compound - 603122-41-4 - Structure, Synthesis, Properties [organoborons.com]
- 2. This compound CAS#: 603122-41-4 [m.chemicalbook.com]
- 3. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID | 99768-12-4 [chemicalbook.com]
- 4. CAS 99768-12-4: 4-(Methoxycarbonyl)phenylboronic acid [cymitquimica.com]
- 5. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID CAS#: 99768-12-4 [m.chemicalbook.com]
Commercial Availability and Application of 3-Methoxy-4-methoxycarbonylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methoxy-4-methoxycarbonylphenylboronic acid, a key building block in contemporary organic synthesis and medicinal chemistry. This document details its commercial availability, physicochemical properties, and core applications, with a particular focus on its role in the development of targeted therapeutics. Experimental protocols for its synthesis and utilization in cross-coupling reactions are provided, alongside a discussion of its relevance in modulating critical biological signaling pathways.
Commercial Availability and Physicochemical Properties
This compound is readily available from a variety of chemical suppliers. For applications requiring enhanced stability and handling, the corresponding pinacol ester is also commercially offered.
Table 1: Product Specifications for this compound
| Property | Value | Reference |
| CAS Number | 603122-41-4 | [1] |
| Molecular Formula | C₉H₁₁BO₅ | [1] |
| Molecular Weight | 209.99 g/mol | |
| Purity | ≥96% (HPLC) | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol and other polar organic solvents |
Table 2: Product Specifications for this compound, Pinacol Ester
| Property | Value | Reference |
| CAS Number | 603122-40-3 | |
| Molecular Formula | C₁₅H₂₁BO₅ | |
| Molecular Weight | 292.14 g/mol | |
| Appearance | Solid |
Synthesis and Experimental Protocols
While commercially available, this compound and its derivatives can also be synthesized in the laboratory. The following protocols provide detailed methodologies for the preparation of the pinacol ester and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound, Pinacol Ester
This protocol is based on standard methods for the conversion of aryl halides to boronic esters via a palladium-catalyzed Miyaura borylation.
Experimental Workflow: Miyaura Borylation
Caption: Workflow for the synthesis of arylboronic acid pinacol esters.
Methodology:
-
Reaction Setup: To an oven-dried flask, add methyl 4-bromo-2-methoxybenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq).
-
Solvent Addition and Degassing: Add anhydrous 1,4-dioxane. Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired pinacol ester.
Suzuki-Miyaura Cross-Coupling Reaction
This compound and its pinacol ester are versatile reagents for the formation of carbon-carbon bonds. The following is a representative protocol for a Suzuki-Miyaura coupling reaction.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: In a reaction vessel, combine the aryl halide or triflate (1.0 eq), this compound, pinacol ester (1.0 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.1 eq), and an aqueous solution of a base like sodium carbonate (2.0 M, 2.0 eq).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of butan-1-ol and water.
-
Reaction: Degas the mixture and heat to 90-110 °C until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to obtain the desired biaryl product.
Application in Drug Discovery: Targeting the ALK2 Signaling Pathway
A significant application of this compound is in the synthesis of inhibitors targeting Activin receptor-like kinase 2 (ALK2). ALK2 is a transmembrane serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. Dysregulation of ALK2 signaling, often due to gain-of-function mutations, is implicated in the pathophysiology of the rare and debilitating genetic disorder Fibrodysplasia Ossificans Progressiva (FOP) and in a significant subset of Diffuse Intrinsic Pontine Glioma (DIPG), an aggressive pediatric brain cancer.[2]
The development of small molecule inhibitors that can selectively target the ATP-binding site of ALK2 is a promising therapeutic strategy for these diseases.[2] this compound serves as a key fragment in the construction of such inhibitors.
ALK2 Signaling Pathway and Inhibition
Caption: The canonical BMP/ALK2 signaling pathway and its inhibition.
The binding of a BMP ligand to its type II receptor leads to the recruitment and phosphorylation of the ALK2 type I receptor. Activated ALK2 then phosphorylates downstream signaling molecules, primarily the receptor-regulated SMADs (SMAD1, SMAD5, and SMAD8). These phosphorylated R-SMADs form a complex with the common-mediator SMAD (SMAD4), which then translocates to the nucleus to regulate the transcription of target genes involved in cell differentiation, proliferation, and apoptosis. In diseases like FOP and DIPG, mutations in ALK2 lead to its constitutive activation, resulting in aberrant downstream signaling. ALK2 inhibitors developed using this compound as a synthetic precursor are designed to bind to the ATP-binding pocket of ALK2, preventing its kinase activity and thereby blocking the phosphorylation of R-SMADs and halting the pathological signaling cascade.[2]
Conclusion
This compound is a commercially accessible and highly valuable reagent for chemical researchers and drug development professionals. Its utility in Suzuki-Miyaura and other cross-coupling reactions facilitates the synthesis of complex molecular architectures. The application of this compound in the development of targeted therapies, such as ALK2 inhibitors for FOP and DIPG, underscores its importance in advancing medicinal chemistry and providing potential therapeutic solutions for challenging diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for the effective utilization of this versatile chemical building block.
References
Spectroscopic Profile of 3-Methoxy-4-methoxycarbonylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Methoxy-4-methoxycarbonylphenylboronic acid. Due to the limited availability of directly published complete experimental spectra for this specific compound, this document presents a compilation of data from structurally related analogs, alongside detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information serves as a valuable resource for the characterization and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on the analysis of closely related compounds. These values provide a reference for the anticipated spectral features.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | ~7.5 - 7.9 | m | - |
| OCH₃ (methoxy) | ~3.9 | s | - |
| OCH₃ (ester) | ~3.9 | s | - |
| B(OH)₂ | ~8.2 (broad s) | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O (ester) | ~167 |
| Ar-C (substituted) | ~120 - 160 |
| Ar-CH | ~115 - 135 |
| OCH₃ (methoxy) | ~56 |
| OCH₃ (ester) | ~52 |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Boronic acid) | 3500 - 3200 | Strong, Broad |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C-H (Aliphatic, -OCH₃) | 2960 - 2850 | Medium |
| C=O (Ester) | 1730 - 1715 | Strong |
| C=C (Aromatic) | 1600 - 1450 | Medium to Strong |
| B-O | 1380 - 1310 | Strong |
| C-O (Ester/Ether) | 1300 - 1000 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | [M+H]⁺ | [M+Na]⁺ |
| Expected m/z | 211.06 | 233.04 |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. Phenylboronic acids can sometimes be challenging to dissolve or may form oligomers; gentle heating or sonication may be required. Methanol-d₄ is often a good choice as it can help break up boronic acid anhydrides.
-
Ensure the sample is fully dissolved to obtain a clear solution.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific probe and solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm, CDCl₃ at 7.26 ppm, or CHD₂OD at 3.31 ppm).
-
Integrate the peaks to determine the relative number of protons.
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm, or CD₃OD at 49.00 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent system.
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization, depending on the desired ionization mode (positive or negative).
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and strong signal.
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
-
Data can be acquired in both positive and negative ion modes to observe different ionic species.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis.
Caption: General workflow for spectroscopic analysis.
Caption: Logical flow for structure elucidation from spectroscopic data.
Technical Guide: Reactivity of the Methoxy Group in 3-Methoxy-4-methoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-methoxycarbonylphenylboronic acid is a valuable intermediate in organic synthesis, frequently employed in the construction of complex molecular architectures through cross-coupling reactions. While the reactivity of the boronic acid moiety is well-documented, understanding the reactivity of the methoxy group is crucial for strategic synthetic planning, particularly in the development of pharmaceutical compounds and other bioactive molecules. This technical guide provides an in-depth analysis of the reactivity of the methoxy group in this specific molecule, focusing on the most pertinent chemical transformation: demethylation.
Core Reactivity: Demethylation of the Methoxy Group
The primary reaction involving the methoxy group of this compound is its cleavage to a hydroxyl group, a transformation known as demethylation. This reaction is of significant interest as it provides a synthetic route to 3-hydroxy-4-methoxycarbonylphenylboronic acid, another important building block in medicinal chemistry.[1]
The most effective and widely used reagent for the demethylation of aryl methyl ethers is Boron Tribromide (BBr₃) .[2][3] This strong Lewis acid readily coordinates to the ethereal oxygen, facilitating the cleavage of the methyl C-O bond.[4]
Factors Influencing Reactivity
The reactivity of the methoxy group in this compound is influenced by the electronic and steric effects of the other substituents on the aromatic ring:
-
Methoxycarbonyl Group (-COOCH₃): As an electron-withdrawing group, the methoxycarbonyl substituent deactivates the aromatic ring towards electrophilic attack. However, its presence can facilitate the selective deprotection of polymethoxyaryl compounds.
-
Boronic Acid Group (-B(OH)₂): The boronic acid group is also electron-withdrawing, further deactivating the ring. It is important to consider the stability of the boronic acid under the demethylation conditions.
-
Ortho Position of the Methoxy Group: The methoxy group is positioned ortho to the boronic acid. This proximity can lead to steric hindrance, potentially influencing the rate of reaction. In the context of other reactions like Suzuki-Miyaura coupling, ortho-methoxy groups have been observed to have a chelation effect with the metal catalyst.
Quantitative Data on Demethylation
While specific quantitative data for the demethylation of this compound is not extensively reported in publicly available literature, data from analogous reactions with substituted aryl methyl ethers provide valuable insights into the expected reaction conditions and yields. The following table summarizes typical conditions and outcomes for BBr₃-mediated demethylation of various aryl methyl ethers.
| Substrate (Analogous) | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Generic Aryl Methyl Ether | BBr₃ | Dichloromethane (DCM) | 0 to RT | Overnight | 82 | [5] |
| Generic Aryl Methyl Ether | BBr₃ | Dichloromethane (DCM) | 0 | 22 h | 79 | [5] |
| Generic Aryl Methyl Ether | BBr₃ | Dichloromethane (DCM) | 45 | Overnight | Not specified | [5] |
| 3,3'-Dimethoxybiphenyl | BBr₃ | Dichloromethane (DCM) | -80 to RT | Overnight | 77-86 | [6] |
Note: The yields are highly dependent on the specific substrate and reaction conditions. For this compound, optimization of stoichiometry, temperature, and reaction time would be necessary to achieve high yields.
Experimental Protocol: Demethylation of this compound
The following is a detailed experimental protocol for the demethylation of this compound to 3-hydroxy-4-methoxycarbonylphenylboronic acid using boron tribromide. This protocol is based on established procedures for the demethylation of substituted aryl methyl ethers.[5][6]
Materials:
-
This compound
-
Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound. Dissolve the starting material in anhydrous DCM.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of BBr₃: Slowly add a 1M solution of BBr₃ in DCM dropwise to the cooled solution. The amount of BBr₃ should be in stoichiometric excess (typically 2-3 equivalents per methoxy group).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of methanol to destroy the excess BBr₃. This will be followed by the addition of deionized water.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 3-hydroxy-4-methoxycarbonylphenylboronic acid.
Reaction Pathway and Workflow
The demethylation of this compound with BBr₃ proceeds through a well-established mechanism for the cleavage of aryl methyl ethers.[7]
Caption: BBr₃-mediated demethylation of this compound.
The experimental workflow for the synthesis and purification of the demethylated product is outlined below.
Caption: Workflow for the synthesis and purification of the demethylated product.
Signaling Pathways
As a synthetic intermediate, this compound is not known to be directly involved in biological signaling pathways. Its utility lies in its incorporation into larger molecules that are designed to interact with biological targets. The resulting 3-hydroxy-4-methoxycarbonylphenylboronic acid and its derivatives are often used in the synthesis of kinase inhibitors and other pharmacologically active compounds.[1] The biological activity of these final products is determined by their overall structure and their interaction with specific proteins or enzymes within a signaling cascade.
Conclusion
The methoxy group of this compound is primarily reactive towards demethylation, a key transformation for accessing the corresponding hydroxy derivative. Boron tribromide is the reagent of choice for this conversion, offering a reliable method despite the need for careful handling and optimization. The provided experimental protocol, based on analogous transformations, serves as a robust starting point for researchers. A thorough understanding of this reactivity is essential for the strategic design and synthesis of complex molecules in drug discovery and materials science.
References
- 1. (3-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid [myskinrecipes.com]
- 2. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
The Methoxycarbonyl Group in Suzuki Reactions: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The electronic and steric nature of the substituents on the coupling partners plays a pivotal role in the outcome of this palladium-catalyzed reaction. This guide provides a comprehensive analysis of the multifaceted role of the methoxycarbonyl group in Suzuki reactions, detailing its electronic and steric effects, its influence on the reaction mechanism, and its utility in specialized applications such as decarbonylative coupling.
Electronic Effects of the Methoxycarbonyl Group
The methoxycarbonyl (-COOCH₃) group is a moderately electron-withdrawing group due to the cumulative effect of the electronegative oxygen atoms. This electronic influence significantly impacts the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Influence on the Aryl Halide Partner
When a methoxycarbonyl group is present on the aryl halide, its electron-withdrawing nature generally accelerates the rate-determining oxidative addition step.[1] This is because the electron deficiency of the aromatic ring facilitates the insertion of the palladium(0) catalyst into the carbon-halogen bond. This effect is most pronounced when the group is in the para or ortho position relative to the halogen.
However, the electronic effect on the subsequent steps of the catalytic cycle is more complex. While a more electron-deficient palladium(II) intermediate is formed after oxidative addition, which can favor reductive elimination, the transmetalation step can be slowed down.
Influence on the Organoboron Partner
Conversely, when the methoxycarbonyl group is on the arylboronic acid or ester, its electron-withdrawing effect decreases the nucleophilicity of the organic moiety. This can hinder the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[2][3] Consequently, Suzuki reactions with electron-deficient boronic acids may require more forcing conditions or carefully chosen ligands to achieve high yields.[3]
Steric Effects of the Methoxycarbonyl Group
The steric hindrance imposed by the methoxycarbonyl group, particularly when located at the ortho position to the reacting site, can significantly impact the Suzuki coupling reaction. This steric bulk can impede the approach of the bulky palladium catalyst to the C-X bond for oxidative addition or hinder the necessary conformational changes for transmetalation and reductive elimination.[4] This can lead to lower yields and slower reaction rates compared to its meta and para isomers.[5] The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can often mitigate these steric challenges by promoting the formation of a more reactive, monoligated palladium species.[4]
Quantitative Data on the Methoxycarbonyl Group's Influence
The following tables summarize representative data on the impact of the methoxycarbonyl group on Suzuki-Miyaura coupling yields.
Table 1: Comparison of Yields for Suzuki Coupling of Substituted Aryl Bromides with Phenylboronic Acid
| Substituent on Aryl Bromide | Position | Yield (%) | Reference |
| 4-COOCH₃ | para | 95 | [6] |
| 4-H | - | 92 | [7] |
| 4-OCH₃ | para | 85 | [6] |
| 2-COOCH₃ | ortho | 75 | [4] |
Conditions: Typical conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or a biarylphosphine), a base (e.g., K₂CO₃ or K₃PO₄), and a solvent system (e.g., toluene/water or dioxane/water).
Table 2: Comparison of Yields for Suzuki Coupling of 4-Bromotoluene with Substituted Phenylboronic Acids
| Substituent on Phenylboronic Acid | Position | Yield (%) | Reference |
| 4-COOCH₃ | para | 88 | [3] |
| 4-H | - | 95 | [3] |
| 4-OCH₃ | para | 98 | [3] |
| 2-COOCH₃ | ortho | 65 | [2] |
Conditions: Similar to those in Table 1. The lower yield with the ortho-substituted boronic acid highlights the steric hindrance.
The Methoxycarbonyl Group in Decarbonylative Suzuki Reactions
Aryl esters, including methyl benzoates, can serve as electrophilic partners in a specialized variant of the Suzuki reaction known as the decarbonylative Suzuki-Miyaura coupling. In this transformation, the C(acyl)-O bond is cleaved, and after decarbonylation of the resulting acyl-palladium intermediate, the aryl group is coupled with the organoboron reagent.[8][9] This reaction provides a valuable alternative to using aryl halides, especially when the corresponding carboxylic acid is more readily available.
Table 3: Representative Yields for Decarbonylative Suzuki Coupling of Aryl Esters with Arylboronic Acids
| Aryl Ester | Arylboronic Acid | Yield (%) | Reference |
| Methyl 2-naphthoate | Phenylboronic acid | 85 | [9] |
| Phenyl benzoate | 4-Methoxyphenylboronic acid | 91 | [9] |
| Methyl isonicotinate | 4-Tolylboronic acid | 78 | [8] |
Conditions: Typically require a nickel or palladium catalyst with specific ligands and higher reaction temperatures.
Experimental Protocols
Protocol 1: Suzuki Coupling of Methyl 4-bromobenzoate with Phenylboronic Acid
Materials:
-
Methyl 4-bromobenzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL per mmol of aryl bromide)
-
Water (1 mL per mmol of aryl bromide)
Procedure:
-
To a round-bottom flask, add methyl 4-bromobenzoate, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add toluene and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 4-Methoxycarbonylphenylboronic Acid with Bromobenzene
Materials:
-
Bromobenzene (1.0 equiv)
-
4-Methoxycarbonylphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) (5 mL per mmol of aryl bromide)
-
Water (2 mL per mmol of aryl bromide)
Procedure:
-
In a Schlenk flask, dissolve bromobenzene, 4-methoxycarbonylphenylboronic acid, and Na₂CO₃ in a mixture of DME and water.
-
Degas the solution with argon for 20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.
-
Heat the mixture to 80 °C and stir overnight.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Protocol 3: Decarbonylative Suzuki Coupling of Methyl Benzoate with 4-Tolylboronic Acid
Materials:
-
Methyl benzoate (1.0 equiv)
-
4-Tolylboronic acid (1.5 equiv)
-
Nickel(II) chloride (NiCl₂) (10 mol%)
-
Tricyclohexylphosphine (PCy₃) (20 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube, add NiCl₂, PCy₃, and K₃PO₄.
-
Evacuate and backfill the tube with argon.
-
Add methyl benzoate, 4-tolylboronic acid, and anhydrous dioxane.
-
Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Mechanistic Diagrams and Workflows
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the decarbonylative Suzuki-Miyaura coupling of aryl esters.
Conclusion
The methoxycarbonyl group exerts a significant and predictable influence on the Suzuki-Miyaura reaction. Its electron-withdrawing nature generally accelerates oxidative addition when on the aryl halide but can retard transmetalation when on the organoboron partner. Steric hindrance, particularly from an ortho-methoxycarbonyl group, presents a challenge that can be overcome with appropriate ligand selection. Furthermore, the ability of the corresponding aryl esters to undergo decarbonylative coupling expands the synthetic utility of this important functional group. A thorough understanding of these electronic and steric effects is crucial for researchers in the successful design and optimization of Suzuki cross-coupling reactions for the synthesis of complex organic molecules in academic and industrial settings.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Synthetic Workhorse: A Technical History of Substituted Phenylboronic Acids
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylboronic acids and their derivatives have become indispensable tools in modern organic synthesis, materials science, and medicinal chemistry. Their stability, versatility, and unique reactivity—most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction—have cemented their status as foundational building blocks. This technical guide provides an in-depth exploration of the discovery and historical development of substituted phenylboronic acids, detailing the seminal experimental work that brought them from laboratory curiosities to pillars of synthetic chemistry. We will examine the foundational synthetic protocols, present key physicochemical data, and illustrate the logical and mechanistic pathways that govern their synthesis and application.
Early History and Discovery
The journey of organoboron chemistry began in the mid-19th century. In 1860, English chemist Edward Frankland reported the first synthesis and isolation of a boronic acid, specifically ethylboronic acid.[1][2] This pioneering work involved a two-stage process where diethylzinc was reacted with triethyl borate to form triethylborane, which was then oxidized by air to yield the final product.[1]
The first arylboronic acid, phenylboronic acid (PhB(OH)₂), was reported two decades later in 1880 by August Michaelis and his student, P. Becker. Their initial synthesis involved heating diphenylmercury with boron trichloride in a sealed tube, followed by hydrolysis of the resulting benzeneboronyl dichloride. While historically significant, this method was cumbersome and utilized toxic mercury reagents.
The most crucial breakthrough for the practical synthesis of phenylboronic acids came with the advent of organometallic reagents. The now-classic method involves the reaction of an aryl Grignard reagent (ArMgX) with a trialkyl borate ester (B(OR)₃), followed by acidic hydrolysis. This approach, which became prevalent in the early 20th century, offered a more accessible and general route to a wide array of arylboronic acids. A notable early example of the systematic preparation and study of substituted derivatives was published in 1932 by F. R. Bean and J. R. Johnson, who detailed the synthesis of various hydroxyphenylboronic acids.[3][4] These early syntheses, however, were often plagued by low to moderate yields.[2]
For decades, phenylboronic acids were primarily of academic interest. Their role was dramatically transformed in 1979 when Akira Suzuki reported the palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides. This reaction, now known as the Suzuki-Miyaura coupling, provided a powerful and versatile method for forming carbon-carbon bonds, revolutionizing the synthesis of biaryls, pharmaceuticals, and complex organic molecules.
Foundational Synthetic Methodologies
The Grignard-based approach remains a cornerstone for the laboratory-scale synthesis of substituted phenylboronic acids. The general workflow involves three main steps: formation of the Grignard reagent, reaction with a borate ester (boronation), and hydrolysis.
Experimental Protocols
The following protocols are based on classic, early 20th-century preparations and are provided for historical and illustrative purposes. Modern methods may offer higher yields and improved safety profiles.
Protocol 1: Preparation of p-Hydroxyphenylboronic Acid (Adapted from Bean & Johnson, 1932)
This protocol details the synthesis of a substituted phenylboronic acid from the corresponding bromophenol, illustrating the challenges and procedures of the era.
-
Materials:
-
p-Bromophenol
-
Magnesium turnings
-
Anhydrous ethyl ether
-
n-Butyl borate
-
Dilute sulfuric acid
-
Ice
-
-
Procedure:
-
Grignard Reagent Preparation: A solution of p-bromophenol (0.25 mole) in 200 cc of anhydrous ether is prepared. This solution is added dropwise over one hour to a stirred suspension of magnesium turnings (0.5 gram atom) in 100 cc of anhydrous ether in a three-necked flask equipped with a reflux condenser and a dropping funnel. The reaction mixture is then refluxed for an additional hour to ensure complete formation of the phenoxymagnesium bromide.
-
Boronation: The flask is cooled thoroughly in an ice-salt bath. A solution of n-butyl borate (0.25 mole) in 100 cc of anhydrous ether is added dropwise to the cold, stirred Grignard reagent over 30-45 minutes. The reaction mixture is stirred for an additional 15 minutes in the cooling bath.
-
Hydrolysis and Workup: The reaction mixture is poured slowly into a stirred mixture of crushed ice (400 g) and dilute sulfuric acid (containing 28 cc of concentrated H₂SO₄). The ether layer is separated, and the aqueous layer is extracted three times with 100 cc portions of ether.
-
Isolation: The combined ether extracts are shaken with a saturated sodium bicarbonate solution to separate the acidic product from any unreacted phenol. The bicarbonate solution is then acidified with sulfuric acid, causing the p-hydroxyphenylboronic acid to precipitate.
-
Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from boiling water to yield the purified p-hydroxyphenylboronic acid.
-
Quantitative Data and Physicochemical Properties
The introduction of substituents onto the phenyl ring significantly alters the electronic properties of the boronic acid moiety, most notably its Lewis acidity. This is quantitatively expressed by the acid dissociation constant (pKa). The pKa value is critical as it influences the equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate, which is the active species in many reactions, including the Suzuki-Miyaura coupling.
Table 1: Experimental pKa Values of Selected Monosubstituted Phenylboronic Acids in Water
| Substituent (Position) | pKa Value |
| H (Unsubstituted) | 8.83 |
| 4-Methyl (p-CH₃) | 9.15 |
| 4-Methoxy (p-OCH₃) | 9.32 |
| 4-Fluoro (p-F) | 8.67 |
| 4-Chloro (p-Cl) | 8.57 |
| 4-Bromo (p-Br) | 8.53 |
| 4-Cyano (p-CN) | 7.82 |
| 4-Nitro (p-NO₂) | 7.21 |
| 3-Methyl (m-CH₃) | 8.95 |
| 3-Methoxy (m-OCH₃) | 8.78 |
| 3-Fluoro (m-F) | 8.32 |
| 3-Chloro (m-Cl) | 8.28 |
| 3-Bromo (m-Br) | 8.27 |
| 3-Nitro (m-NO₂) | 7.50 |
| 2-Methyl (o-CH₃) | 9.07 |
| 2-Methoxy (o-OCH₃) | 9.59 |
| 2-Fluoro (o-F) | 8.78 |
| 2-Chloro (o-Cl) | 8.71 |
Data compiled from "Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction", Molecules 2024, 29(12), 2686.
As shown in the table, electron-withdrawing groups (e.g., -NO₂, -CN, halogens) generally decrease the pKa (increase acidity), while electron-donating groups (e.g., -CH₃, -OCH₃) increase the pKa (decrease acidity). This trend can be rationalized by the stabilization or destabilization of the resulting anionic boronate species.
The Rise of a Paradigm: The Suzuki-Miyaura Coupling
The discovery of the Suzuki-Miyaura coupling reaction in 1979 elevated phenylboronic acids to a preeminent class of synthetic reagents. This palladium-catalyzed reaction provides an efficient and highly tolerant method for forming C-C bonds, particularly for the synthesis of biaryls. The generally accepted catalytic cycle is a foundational concept in modern organometallic chemistry.
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar¹-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: In the presence of a base, the organic group (Ar²) from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, typically by forming a more nucleophilic boronate species [Ar²-B(OH)₃]⁻.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the cycle.
Conclusion
From their initial synthesis as chemical novelties in the late 19th century, substituted phenylboronic acids have evolved into a cornerstone of modern chemical science. The development of robust synthetic routes, pioneered by the Grignard reaction, and the subsequent discovery of their profound utility in palladium-catalyzed cross-coupling reactions have secured their importance. For researchers in drug discovery and materials science, a deep understanding of their history, synthesis, and the quantitative effects of substitution on their reactivity is essential for the rational design of new molecules and synthetic pathways. The journey of the phenylboronic acid is a testament to how fundamental chemical discovery can, over time, provide the tools to build the complex molecular world of tomorrow.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. F. R. Bean and J. R. Johnson, “Derivatives of Phenylboric Acid, Their Preparation and Action upon Bacteria. II. Hydroxyphenylboric Acids,” Journal of the Chemical Society, Vol. 54, No. 11, 1932, pp. 4415-4425. doi10.1021/ja01350a045 - References - Scientific Research Publishing [scirp.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Reaction with 3-Methoxy-4-methoxycarbonylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Methoxy-4-methoxycarbonylphenylboronic acid. This versatile building block is instrumental in the synthesis of complex biaryl structures, which are prevalent in medicinal chemistry and materials science.[1][2] The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance under mild conditions.[1][3][4]
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate.[3][4][5] The reaction is valued for its operational simplicity, the stability and low toxicity of the boronic acid reagents, and its tolerance to a wide variety of functional groups.[3][6] this compound is a particularly useful reagent for introducing a substituted phenyl moiety, a common structural motif in pharmacologically active molecules and advanced materials.[1][2]
Reaction Scheme
The general scheme for the Suzuki-Miyaura reaction with this compound and an aryl halide is depicted below:
General Reaction Scheme for the Suzuki-Miyaura Coupling
R-X + (HO)₂B-Ar → R-Ar
Where Ar = 3-Methoxy-4-methoxycarbonylphenyl and R-X is an aryl or heteroaryl halide.
Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with an aryl bromide. Optimization of the catalyst, base, solvent, and temperature may be required for different aryl halides.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂][7]
-
Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)[7]
-
Anhydrous solvent: 1,4-Dioxane/Water mixture (e.g., 4:1) or Toluene/Ethanol/Water mixture[3][7]
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating source (heating mantle or oil bath)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).[3]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water).[7] Degas the solvent by bubbling the inert gas through it for 10-15 minutes. Following this, add the palladium catalyst (0.03 mmol, 0.03 equiv).[6]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.[6] The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.[2][3]
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl bromides.
| Entry | Aryl Bromide (1.0 equiv) | Catalyst (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 88 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 95 | 16 | 85 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 95 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling experiment.
Caption: A flowchart of the Suzuki-Miyaura reaction experimental procedure.
Catalytic Cycle Diagram
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes: The Utility of 3-Methoxy-4-methoxycarbonylphenylboronic Acid in Modern Pharmaceutical Synthesis
Introduction
3-Methoxy-4-methoxycarbonylphenylboronic acid is a versatile aromatic building block increasingly employed in pharmaceutical research and development. Its structure is distinguished by three key functional groups: a boronic acid moiety, a methoxy group, and a methoxycarbonyl group. This strategic combination makes it an invaluable reagent for constructing complex molecular architectures found in many biologically active compounds. The primary application of this reagent lies in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of modern medicinal chemistry for forging carbon-carbon bonds.[1][2] The functional groups also offer opportunities for further chemical modification, allowing for the creation of diverse compound libraries for drug discovery programs.[2]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for synthesizing biaryl and polyaryl structures, which are common motifs in pharmaceutical agents.[3] The reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base.[3][4] This methodology is favored by synthetic chemists due to its mild reaction conditions, tolerance for a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[3][5]
The methoxy and methoxycarbonyl substituents on the phenyl ring of this compound provide valuable handles for influencing the properties of the final molecule. The methoxycarbonyl group, an ester, can be readily hydrolyzed to a carboxylic acid or converted to an amide, enabling further derivatization to explore structure-activity relationships (SAR) in drug candidates.[2]
Experimental Protocols and Data
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a representative methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of the catalyst, base, solvent, and temperature may be required for different substrates.
1. Materials and Reagents:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 - 0.05 equivalents)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or Toluene/Ethanol/Water)
2. Reaction Setup:
-
To a flame-dried round-bottom flask or microwave vial, add the aryl bromide, this compound, and the base.[3]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to establish an inert atmosphere.[3]
-
Under the inert atmosphere, add the palladium catalyst, followed by the degassed solvent mixture via syringe.[3]
3. Reaction Execution:
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C) for 4-12 hours.[3] For microwave-assisted reactions, temperatures may reach up to 150 °C for shorter durations (e.g., 20-30 minutes).[6]
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.[6]
-
If an aqueous base was used, transfer the filtrate to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to afford the desired biaryl compound.[6]
Summary of Typical Suzuki-Miyaura Reaction Parameters
The following table summarizes common conditions used for Suzuki-Miyaura coupling reactions, which can serve as a starting point for optimization when using this compound.
| Coupling Partner | Catalyst (mol%) | Base | Solvent System | Temp. (°C) | Time (h) | Typical Yield (%) |
| Aryl Bromide | Pd(PPh₃)₄ (3-5%) | K₂CO₃ | Toluene/Ethanol/H₂O | 85-95 | 4-12 | 75-95 |
| Aryl Chloride | Pd(OAc)₂ (2%) + SPhos (4%) | K₃PO₄ | Dioxane/H₂O | 90-110 | 12-24 | 60-85 |
| Aryl Iodide | PdCl₂(dppf) (3%) | Na₂CO₃ | THF/H₂O | 65-80 | 2-6 | 80-98 |
| Aryl Triflate | Pd(OAc)₂ (2%) + PCy₃ (4%) | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 6-16 | 70-90 |
Visualized Workflows and Mechanisms
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronate species (formed from the boronic acid and base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines the logical progression of steps for carrying out a typical synthesis using this compound.
Caption: A typical laboratory workflow for Suzuki-Miyaura synthesis.
References
Application of 3-Methoxy-4-methoxycarbonylphenylboronic Acid in Agrochemical Development
Application Note & Protocol
Introduction
3-Methoxy-4-methoxycarbonylphenylboronic acid (CAS No. 603122-41-4) is a substituted aromatic boronic acid.[1][2][3] While specific, publicly documented applications of this particular reagent in the synthesis of commercialized agrochemicals are limited, its structural motifs and functional groups suggest significant potential as an intermediate in the development of novel herbicides, fungicides, and insecticides. Phenylboronic acids are a well-established class of reagents in organic synthesis, primarily utilized for the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This application note will explore the potential uses of this compound in agrochemical discovery and provide a representative protocol for its application.
The unique substitution pattern of this molecule, featuring a methoxy group and a methoxycarbonyl group, offers opportunities for the synthesis of complex molecular architectures with desired biological activities. The boronic acid moiety serves as a versatile handle for coupling with various (hetero)aryl halides or triflates, while the ester and ether functionalities can be further modified or may contribute to the molecule's pharmacokinetic and pharmacodynamic properties within the target organism.
Recent reviews on the role of boron-containing compounds in agriculture highlight the growing interest in this area. Boronic acid derivatives are being investigated not only as synthetic intermediates but also for their intrinsic biological activities, including their potential as fungicides and plant resistance inducers.[5][6][7] For instance, the structurally similar compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, is a known intermediate in the preparation of herbicidal compounds.[8]
Potential Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical development is as a key building block in the synthesis of biaryl and heteroaryl-aryl compounds. These structural motifs are prevalent in a wide range of active ingredients.
1. Synthesis of Fungicides:
Many modern fungicides, such as strobilurins and SDHI (Succinate Dehydrogenase Inhibitor) fungicides, contain complex aromatic ring systems. This compound can be used to introduce a substituted phenyl ring into these structures, potentially leading to new compounds with improved efficacy, altered spectrum of activity, or enhanced systemic properties. The methoxy and methoxycarbonyl groups can influence the binding of the molecule to its target site, for example, the Qo site of the cytochrome bc1 complex for strobilurin-type fungicides.
2. Synthesis of Herbicides:
Herbicides, particularly those belonging to the PPO (protoporphyrinogen oxidase) inhibitor or HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitor classes, often feature diaryl ether or biaryl linkages. The Suzuki-Miyaura coupling reaction using this compound can be a crucial step in the synthesis of such compounds. The substitution pattern on the phenyl ring can be fine-tuned to optimize herbicidal activity and crop selectivity.
3. Synthesis of Insecticides:
Similarly, in the field of insecticides, the synthesis of neonicotinoid analogues or other classes of insecticides containing substituted aryl moieties could benefit from the use of this boronic acid derivative. The introduction of this specific building block may lead to compounds with novel modes of action or improved metabolic stability in insects.
Data Presentation
As direct experimental data for agrochemicals synthesized from this compound is not publicly available, the following table presents hypothetical, yet plausible, efficacy data for a candidate fungicide synthesized using this intermediate. This data is for illustrative purposes to demonstrate how such information would be presented.
| Hypothetical Fungicide Candidate | Target Pathogen | In Vitro Efficacy (EC50, µg/mL) | In Vivo Efficacy (Greenhouse Trial, % Control) |
| FUNG-A-3M4MCPB | Botrytis cinerea (Gray Mold) | 1.2 | 85 |
| FUNG-A-3M4MCPB | Septoria tritici (Septoria Leaf Blotch) | 0.8 | 92 |
| FUNG-A-3M4MCPB | Puccinia triticina (Wheat Leaf Rust) | 2.5 | 78 |
| Standard Fungicide (e.g., Azoxystrobin) | Botrytis cinerea | 1.5 | 82 |
| Standard Fungicide (e.g., Azoxystrobin) | Septoria tritici | 1.0 | 90 |
| Standard Fungicide (e.g., Azoxystrobin) | Puccinia triticina | 2.8 | 75 |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a hypothetical biaryl fungicide intermediate using a Suzuki-Miyaura cross-coupling reaction with this compound.
Protocol 1: Synthesis of a Hypothetical Biaryl Fungicide Intermediate
Objective: To synthesize a biaryl compound by coupling this compound with a heteroaryl halide.
Materials:
-
This compound
-
2-Chloro-5-vinylpyridine (example heteroaryl halide)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), 2-chloro-5-vinylpyridine (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL per mmol of boronic acid).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired biaryl product.
Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Hypothetical Signaling Pathway Inhibition by a Fungicide
Caption: Inhibition of mitochondrial respiration as a hypothetical mode of action.
References
- 1. 603122-41-4|this compound|BLD Pharm [bldpharm.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. This compound - 603122-41-4 - Structure, Synthesis, Properties [organoborons.com]
- 4. nbinno.com [nbinno.com]
- 5. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery [ouci.dntb.gov.ua]
- 7. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery [mdpi.com]
- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium Catalyst Selection in the Suzuki-Miyaura Coupling of 3-Methoxy-4-methoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in the pharmaceutical and materials science industries for the synthesis of complex biaryl and heteroaryl structures. The choice of an appropriate palladium catalyst system is critical for achieving high yields and reaction efficiency, especially when dealing with functionalized substrates such as 3-Methoxy-4-methoxycarbonylphenylboronic acid. This boronic acid, with its electron-donating methoxy group and electron-withdrawing methoxycarbonyl group, presents a unique electronic profile that necessitates careful consideration of the catalyst, ligand, base, and solvent system.
These application notes provide a comprehensive guide to selecting an optimal palladium catalyst for the Suzuki-Miyaura coupling of this compound with various aryl halides. We present a summary of catalyst performance based on literature data, detailed experimental protocols, and diagrams to illustrate the reaction mechanism and workflow.
Data Presentation: Palladium Catalyst Performance
The selection of the palladium catalyst and associated ligand has a profound impact on the yield and efficiency of the Suzuki-Miyaura coupling. Below is a summary of the performance of different palladium catalyst systems in the coupling of this compound and structurally similar arylboronic acids with various aryl halides. While a direct head-to-head comparison under identical conditions is not extensively available, the data provides valuable insights into catalyst efficacy.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3-Iodo-4-methoxybenzoic acid methyl ester | Na₂CO₃ | Benzene/H₂O | 80 | - | Good | |
| Pd(PPh₃)₄ | 4-Iodobenzoic acid | Cs₂CO₃ | DME/H₂O | 80 | 6 | 95 | [1] |
| Pd(OAc)₂ / SPhos | 4-Bromoacetophenone | K₃PO₄ | Toluene/H₂O | 100 | 2 | High | [2] |
| Pd/C | 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one | Na₂CO₃ | MeOH/H₂O | - | - | >86 | [3] |
| PdCl₂(dppf) | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 80 | 18 | 65 | [4] |
| Pd₂(dba)₃ / P(t-Bu)₃ | 4-Methoxychlorobenzene | Cs₂CO₃ or K₃PO₄ | - | - | - | Excellent | [5] |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and scale. The data presented should be used as a guideline for catalyst selection and optimization.
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a general method suitable for a wide range of aryl halides.[1]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl iodide or bromide) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv)
-
Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) or Toluene
-
Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the degassed solvent (e.g., a 3:1 mixture of DME/water or toluene/water).
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms upon cooling, it can be collected by filtration. Otherwise, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Procedure using a Buchwald Ligand (e.g., SPhos) with a Pd(II) Precatalyst
This protocol is particularly effective for more challenging couplings, including those with aryl chlorides, and often allows for lower catalyst loadings and milder reaction conditions.[2]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
In an oven-dried Schlenk flask, combine this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the pure coupled product.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines a general experimental workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the palladium catalyst system. For general applications with aryl iodides and bromides, traditional catalysts like Pd(PPh₃)₄ offer a reliable option. For more challenging substrates, such as aryl chlorides, or for reactions requiring milder conditions and lower catalyst loadings, catalyst systems employing bulky, electron-rich phosphine ligands like SPhos with a Pd(II) precatalyst are often superior. The provided protocols and data serve as a starting point for optimization, and researchers are encouraged to screen various catalysts, ligands, bases, and solvents to achieve the best results for their specific coupling partners. The mechanistic and workflow diagrams provide a clear visual guide to the underlying chemical transformation and the practical steps involved in carrying out this powerful synthetic methodology.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Methoxy-4-methoxycarbonylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 3-Methoxy-4-methoxycarbonylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials. The following sections detail the selection of an appropriate base, provide a comparative data summary, and offer a detailed experimental protocol.
Introduction: The Critical Role of the Base in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. The reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of base is a critical parameter that significantly influences the reaction's efficiency, particularly in the transmetalation step.
The base is essential for the activation of the boronic acid. It is widely accepted that the base converts the neutral boronic acid into a more nucleophilic boronate "ate" complex. This boronate species then readily undergoes transmetalation with the palladium(II) halide complex, a key step in the catalytic cycle. For substrates containing base-sensitive functional groups, such as the methoxycarbonyl group in this compound, the choice of a suitable base is paramount to prevent hydrolysis and other side reactions.
Base Selection for Suzuki Coupling with this compound
The selection of a base for the Suzuki coupling of this compound should balance the need for sufficient reactivity to form the boronate complex with the requirement of minimizing side reactions like ester hydrolysis or protodeboronation. Generally, inorganic bases are preferred for this type of substrate.
Commonly employed bases include:
-
Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are widely used due to their moderate basicity, which is often sufficient to promote the reaction without causing significant ester hydrolysis.[1][2]
-
Phosphates: Potassium phosphate (K₃PO₄) is another effective base, particularly in couplings involving sterically hindered or electron-deficient partners.
-
Fluorides: Cesium fluoride (CsF) and potassium fluoride (KF) can also be effective, with the fluoride ion thought to play a specific role in activating the boronic acid.
The optimal base often depends on the specific coupling partner (aryl halide), catalyst system, and solvent. Therefore, screening of different bases may be necessary to achieve the highest yield for a particular transformation.
Data Presentation: Comparative Performance of Bases
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound (or its pinacol ester) with various aryl halides, highlighting the performance of different bases as reported in the literature. It is important to note that direct comparison is illustrative, as other reaction parameters (catalyst, solvent, temperature) also significantly impact the outcome.
| Aryl Halide Partner | Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3,6-dibromo-isothiazolo[4,3-b]pyridine derivative | K₂CO₃ | Pd(PPh₃)₄ | Dioxane/Water | 120 | Moderate to Good | [1] |
| Imidazo[2,1-b][1][3][4]thiadiazole derivative | Na₂CO₃ (aq. sat.) | Pd(dppf)Cl₂·DCM | DME | 90 | Not specified | [2] |
| Pyridyl derivative | Na₂CO₃·H₂O | Pd(dppf)Cl₂·CH₂Cl₂ | Dioxane/H₂O | 85-100 | ~50% | [5][6][7] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide, based on common literature procedures.[1][2]
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or sealed tube equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the selected base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (to achieve a concentration of approximately 0.1 M with respect to the aryl halide). If using an aqueous base solution, add it at this stage. Add the palladium catalyst (0.01-0.05 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid is present, it may be filtered and washed with a suitable solvent.
-
Alternatively, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Visualizations
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Logical workflow for base selection in the Suzuki coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. CN102388055A - Imidazo [2, 1-b] [ 1, 3, 4 ] thiadiazole derivatives - Google Patents [patents.google.com]
- 3. Cas 603122-40-3,this compound, PINACOL ESTER | lookchem [lookchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Solvent Effects in Reactions with 3-Methoxy-4-methoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-methoxycarbonylphenylboronic acid is a valuable bifunctional building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility in constructing complex biaryl scaffolds makes it a significant reagent in the development of pharmaceuticals and advanced materials. The success of these coupling reactions, most notably the Suzuki-Miyaura reaction, is highly dependent on the careful selection of reaction parameters, with the solvent system playing a crucial role. This document provides a detailed guide to understanding and optimizing solvent effects in reactions involving this compound, offering experimental protocols and a summary of expected outcomes.
The choice of solvent can significantly influence reaction rates, yields, and even the selectivity of the coupling process. Factors such as solvent polarity, proticity, and the ability to dissolve both the organic and inorganic reaction components are critical. For instance, polar aprotic solvents are often employed to facilitate the dissolution of the base and the boronic acid, while the inclusion of water can be essential for the activation of the boronic acid and the transmetalation step in the catalytic cycle.
Data Presentation: Solvent Effects in Suzuki-Miyaura Coupling
While a comprehensive solvent screen for this compound is not extensively reported in the literature, the following table summarizes the general effects and suitability of common solvents for Suzuki-Miyaura reactions based on established principles and data from analogous systems. This information serves as a strong starting point for reaction optimization.
| Solvent System | Typical Ratio (v/v) | General Observations & Recommendations |
| 1,4-Dioxane / Water | 4:1 to 10:1 | A widely used and often effective system. The aqueous component is crucial for the activation of the boronic acid. Good for a broad range of aryl halides. |
| Toluene / Water | 10:1 | A common choice, particularly for less polar substrates. The biphasic nature can sometimes lead to slower reaction rates. |
| N,N-Dimethylformamide (DMF) | N/A (anhydrous or with water) | A highly polar aprotic solvent that can enhance the solubility of reactants and bases, often leading to higher reaction rates. Can be used for challenging couplings.[1] |
| Tetrahydrofuran (THF) / Water | 4:1 to 10:1 | Another popular ethereal solvent system. Similar to dioxane/water but with a lower boiling point. |
| Butan-1-ol / Water | 4:1 | A higher boiling point alcohol that can be advantageous for less reactive coupling partners, allowing for higher reaction temperatures.[2] |
| Ethanol / Water | 1:1 to 4:1 | A greener solvent alternative. The protic nature of ethanol can sometimes influence the catalytic cycle. |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These protocols are based on successful literature precedents and provide a solid foundation for further optimization.
Protocol 1: Suzuki-Miyaura Coupling in 1,4-Dioxane/Water
This protocol is a standard and robust starting point for the coupling of this compound with a variety of aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe. The reaction concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling in N,N-Dimethylformamide (DMF)
This protocol is suitable for more challenging couplings where increased solubility and higher reaction temperatures may be beneficial.[1]
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2.7 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF, anhydrous and degassed)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.
-
Add anhydrous and degassed DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir vigorously.[1]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water multiple times to remove DMF.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Suzuki-Miyaura Coupling using the Pinacol Ester in Butan-1-ol/Water
The pinacol ester of the boronic acid can offer enhanced stability and solubility.[2][3] This protocol is adapted from a procedure using the pinacol ester.[2]
Materials:
-
This compound, pinacol ester (1.0 equivalent)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)
-
Base (e.g., Na₂CO₃)
-
Butan-1-ol
-
Water
-
Standard reaction glassware
Procedure:
-
To a reaction vessel, add the this compound pinacol ester, the aryl halide, Pd(dppf)Cl₂·CH₂Cl₂, and Na₂CO₃.
-
Add butan-1-ol and water (e.g., in a 4:1 ratio).[2]
-
Heat the reaction mixture with stirring to a temperature of 85-100 °C.
-
Monitor the reaction for completion.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.[2]
-
Combine the organic fractions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by an appropriate method such as column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Methoxy-4-methoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, enabling the efficient construction of complex biaryl structures.
3-Methoxy-4-methoxycarbonylphenylboronic acid is a valuable building block in this context. The presence of both a methoxy and a methoxycarbonyl group on the phenyl ring allows for fine-tuning of the electronic properties and provides synthetic handles for further functionalization. This reagent is particularly useful for the synthesis of highly substituted biaryl compounds, which are often key intermediates in the development of novel therapeutic agents and advanced materials. These application notes provide detailed protocols and guidance for the use of this compound in Suzuki-Miyaura cross-coupling reactions.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound, such as this compound, and an organohalide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively available in the cited literature, the following table presents representative data for the closely related 4-methoxycarbonylphenylboronic acid. This data provides a strong indication of the expected reactivity and yields with various aryl halides under optimized conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 8 | 88 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 24 | 75 |
| 5 | 4-Chloroacetophenone | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-Amyl alcohol | 110 | 18 | 85 |
Note: The data presented in this table is based on reactions with 4-methoxycarbonylphenylboronic acid and is intended to be representative. Actual yields with this compound may vary and require optimization.
Experimental Protocols
The following protocols are provided as a general guideline for performing Suzuki-Miyaura cross-coupling reactions with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for a specific substrate combination.
General Experimental Workflow
Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Standard Suzuki-Miyaura Coupling with an Aryl Bromide
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and stir bar
Procedure:
-
To a flame-dried reaction vessel containing a magnetic stir bar, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 5 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Microwave vial with a stir bar
Procedure:
-
To a microwave vial, add this compound, the aryl halide, PdCl₂(dppf), and cesium carbonate.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification procedure described in Protocol 1.
Optimization of Reaction Conditions
The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful selection of reaction parameters. The following diagram outlines key considerations for optimizing the reaction.
Caption: Decision-making flowchart for optimizing Suzuki-Miyaura coupling reactions.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and guidelines provided in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this building block in their synthetic endeavors. While the provided data for a close analog is encouraging, careful optimization of reaction conditions is recommended to achieve high yields and purity for specific substrate combinations. The robust nature of the Suzuki-Miyaura coupling, combined with the unique substitution pattern of this boronic acid, opens up a wide range of possibilities for the construction of novel and complex molecular architectures.
Application Notes and Protocols for the Preparation of Kinase Inhibitors using 3-Methoxy-4-methoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prominent target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders.
A key synthetic strategy in the construction of these complex molecules is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between an organoboron compound and an organic halide. 3-Methoxy-4-methoxycarbonylphenylboronic acid is a valuable building block in this context, allowing for the introduction of a substituted phenyl ring, a common moiety in many kinase inhibitors.
These application notes provide a comprehensive guide to the utilization of this compound in the synthesis of kinase inhibitors. The protocols outlined below are based on established methodologies for Suzuki-Miyaura couplings and can be adapted for the synthesis of a variety of kinase inhibitor scaffolds.
Data Presentation: Representative Kinase Inhibitor Activity
While specific kinase inhibitors synthesized directly from this compound are not extensively documented in publicly available literature, the following table presents representative quantitative data for kinase inhibitors containing structurally similar moieties. This data serves as a benchmark for the expected potency of novel inhibitors synthesized using the target boronic acid.
| Kinase Target | Inhibitor Scaffold | Cell Line | IC50 (nM) | Reference Compound Example |
| Aurora A | Pyrimidine-based | SCLC | < 200 | Compound 13 [1] |
| PI3Kα | Imidazo[1][2]naphthyridine | BT20 | 144 | Compound 1 [3] |
| mTOR | Imidazo[1][2]naphthyridine | BT20 | 4.51 (Ki) | Compound 1 [3] |
| MAP4K | Azaindole-based | Motor Neurons | 600 | URMC-099 (Compound 1 )[4] |
| Src | Pyrazolo[3,4-d]pyrimidine | N/A | 380 | PhPP-CH2CO-CIYKYY[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a heterocyclic halide, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound (1.2 equiv)
-
Heterocyclic halide (e.g., 2-chloropyrimidine, 4-bromoisoquinoline) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask, add the heterocyclic halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and palladium catalyst (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Visualization of Experimental Workflow
Caption: Suzuki-Miyaura Coupling Workflow.
Signaling Pathway Visualization
Kinase inhibitors synthesized using this compound are likely to target key signaling pathways implicated in cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently targeted cascade in cancer therapy.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is a common event in many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR Pathway.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating this moiety into a wide range of heterocyclic scaffolds. The protocols and data presented herein serve as a foundational guide for researchers engaged in the discovery and development of novel kinase inhibitors. Further optimization of reaction conditions may be necessary depending on the specific substrates employed. The exploration of inhibitors targeting critical signaling pathways, such as the PI3K/Akt/mTOR pathway, holds significant promise for the development of next-generation cancer therapeutics.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Methoxy-4-methoxycarbonylphenylboronic Acid in the Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-methoxycarbonylphenylboronic acid is a versatile bifunctional reagent increasingly employed in the synthesis of complex organic molecules. Its strategic importance lies in its utility as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of intricate biaryl and polyaryl scaffolds. These structural motifs are prevalent in a wide range of biologically active compounds, including pharmaceuticals, agrochemicals, and advanced materials.
The presence of both a methoxy and a methoxycarbonyl group on the phenyl ring offers several advantages. The methoxy group can influence the electronic properties of the molecule and provide a handle for further functionalization, while the methoxycarbonyl group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, adding to the synthetic versatility of the resulting products. This application note provides detailed protocols and data for the use of this compound in the synthesis of complex organic molecules.
Applications in Drug Discovery and Medicinal Chemistry
Biaryl structures are a common feature in many approved drugs and clinical candidates. The use of this compound allows for the efficient synthesis of substituted biphenyl carboxylic acids and their derivatives. These compounds have shown significant potential in various therapeutic areas:
-
Anti-inflammatory Agents: Biphenyl carboxylic acid derivatives are known to exhibit anti-inflammatory properties.
-
Cannabinoid Receptor Modulators: Substituted biaryl compounds are being explored as potent and selective modulators of cannabinoid receptors (CB1 and CB2), which are implicated in pain, inflammation, and various neurological disorders.
-
Anticancer Agents: The biphenyl scaffold is present in numerous compounds investigated for their anticancer activity.
Experimental Protocols
The following section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling reaction using this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a biphenyl derivative from this compound and an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), or Potassium Phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide (DMF))
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Drying agent (e.g., Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄))
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a condenser, combine the aryl halide (1.0 equivalent), this compound (1.2 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous organic solvent (to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide) and degassed water (typically 10-25% of the organic solvent volume).
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.
Data Presentation
The following table summarizes expected yields for the Suzuki-Miyaura coupling of various aryl halides with substituted phenylboronic acids, based on literature precedents for analogous reactions. Actual yields may vary depending on the specific substrates and reaction conditions used.
| Aryl Halide Partner | Boronic Acid Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromoacetophenone | 4-(Methoxycarbonyl)phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~85-95 |
| 4-Iodobenzoic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 80 | ~95 |
| 4-Bromo-3-methylaniline derivative | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Reflux | ~64 |
| 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ | Amberlite IRA-400(OH) | H₂O/Ethanol | 60 | Not specified |
Visualizations
Experimental Workflow
Caption: Suzuki-Miyaura Coupling Workflow.
Cannabinoid Receptor Signaling Pathway
Molecules synthesized using this compound can be designed to interact with G-protein coupled receptors, such as the cannabinoid receptors (CB1 and CB2). The following diagram illustrates a simplified signaling cascade initiated by the activation of a cannabinoid receptor.
Application Notes and Protocols for the Scale-Up Synthesis and Utilization of 3-Methoxy-4-methoxycarbonylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the scale-up synthesis of 3-Methoxy-4-methoxycarbonylphenylboronic acid, a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures. Detailed protocols for its preparation from commercially available starting materials are presented, along with key safety considerations. Furthermore, this document outlines the primary application of this reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and development. Experimental procedures and expected outcomes for representative coupling reactions are provided to guide researchers in its effective utilization.
Introduction
This compound is a substituted arylboronic acid that serves as a versatile intermediate in the synthesis of a wide range of organic molecules. Its utility is most pronounced in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] The resulting biaryl structures are prevalent in many pharmaceuticals, agrochemicals, and functional materials.[2] The presence of both a methoxy and a methoxycarbonyl group on the phenyl ring allows for further functionalization and tuning of the electronic and steric properties of the target molecules. This document provides detailed methodologies for the preparation of this compound on a laboratory scale, with considerations for process scale-up, and its subsequent application in organic synthesis.
Scale-Up Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available methyl 4-bromo-2-hydroxybenzoate. The first step involves the methylation of the phenolic hydroxyl group, followed by a lithium-halogen exchange and subsequent borylation.
Synthesis of the Precursor: Methyl 4-bromo-2-methoxybenzoate
A common precursor for the synthesis of the target boronic acid is methyl 4-bromo-2-methoxybenzoate.[3][4] This intermediate can be prepared from 4-bromo-2-hydroxybenzoic acid.
Experimental Protocol: Methylation of 4-bromo-2-hydroxybenzoic acid
-
To a solution of 4-bromo-2-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as methanol, slowly add a catalytic amount of concentrated sulfuric acid.[5]
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[5]
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-bromo-2-hydroxybenzoate.[5]
-
The crude methyl 4-bromo-2-hydroxybenzoate can then be methylated using a standard methylating agent like dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in a solvent such as acetone to yield methyl 4-bromo-2-methoxybenzoate.
Lithiation-Borylation for the Synthesis of this compound
The conversion of methyl 4-bromo-2-methoxybenzoate to the desired boronic acid can be accomplished via a lithiation-borylation sequence. This method involves the use of an organolithium reagent to perform a lithium-halogen exchange, followed by quenching with a borate ester.
Experimental Protocol: Scale-Up Synthesis
Disclaimer: This is a representative protocol and should be optimized for specific laboratory conditions and scales. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve methyl 4-bromo-2-methoxybenzoate (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) to the cooled solution via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at this temperature for 1 hour.
-
Borylation: To the resulting aryllithium species, slowly add triisopropyl borate (1.2 equivalents) via a syringe or dropping funnel, again ensuring the temperature remains below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight. Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~2).
-
Work-up and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry washing with a non-polar solvent to afford this compound as a solid.
Data Presentation: Synthesis Parameters
| Parameter | Value/Condition |
| Starting Material | Methyl 4-bromo-2-methoxybenzoate |
| Key Reagents | n-Butyllithium, Triisopropyl borate |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C |
| Typical Yield | 70-85% (unoptimized) |
| Purification Method | Recrystallization or Slurry Wash |
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[6] The general transformation involves the coupling of the boronic acid with an aryl or heteroaryl halide (or triflate).[1]
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Aryl Halide Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | >90 (expected) |
| 2-Bromopyridine | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 85-95 (expected) |
| 4-Iodotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 (expected) |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 110 | 80-90 (expected) |
Note: The yields are estimations based on typical Suzuki-Miyaura reactions and will vary depending on the specific substrates and reaction conditions.
Safety and Handling
This compound:
-
Hazards: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Reagents for Synthesis:
-
n-Butyllithium: Pyrophoric and highly reactive with water and air. Must be handled under a strict inert atmosphere using appropriate syringe techniques.
-
Triisopropyl borate: Flammable liquid and vapor. Handle in a well-ventilated area.
-
Anhydrous Solvents: Handle under an inert atmosphere to prevent moisture contamination.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Visualization of Workflows and Pathways
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
Conclusion
This compound is a highly useful and accessible building block for the synthesis of complex biaryl molecules. The provided protocols for its scale-up synthesis offer a reliable pathway for its preparation in laboratory and potentially pilot-plant settings. Its application in Suzuki-Miyaura cross-coupling reactions is a powerful tool for medicinal chemists and drug development professionals, enabling the efficient construction of molecular scaffolds with therapeutic potential. The data and methodologies presented herein are intended to serve as a practical guide for the synthesis and utilization of this versatile reagent.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Methyl 4-Bromo-2-methoxybenzoate | Semantic Scholar [semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: One-Pot Synthesis of Biaryl Compounds Utilizing 3-Methoxy-4-methoxycarbonylphenylboronic Acid Moiety via a Tandem Borylation/Suzuki-Miyaura Cross-Coupling Reaction
For Research Use Only.
Abstract
This application note details a robust and efficient one-pot, two-step protocol for the synthesis of unsymmetrical biaryl compounds. The methodology involves an in-situ Miyaura borylation of an aryl halide followed by a Suzuki-Miyaura cross-coupling reaction with a second aryl halide. This streamlined process eliminates the need for isolation and purification of the intermediate boronic ester, thereby saving time and resources. Specifically, this note provides a protocol for a representative synthesis that could be adapted to create derivatives incorporating the valuable 3-methoxy-4-methoxycarbonylphenyl structural motif, a common building block in medicinal chemistry and materials science.[1]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl, vinyl, or alkyl moieties.[2] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate.[2] Arylboronic acids and their derivatives are key reagents in this transformation due to their stability, low toxicity, and functional group tolerance.[2]
The 3-methoxy-4-methoxycarbonylphenyl moiety is a significant structural unit found in numerous biologically active molecules and functional materials. One-pot syntheses that combine Miyaura borylation and Suzuki-Miyaura coupling have emerged as a powerful strategy for the efficient construction of complex biaryl systems from readily available aryl halides.[3][4][5] These tandem reactions avoid the often cumbersome isolation of boronic acid intermediates, which can be unstable or difficult to purify.[3][5] This application note provides a detailed experimental protocol for a one-pot borylation/Suzuki-Miyaura coupling reaction, which can be applied to the synthesis of various biaryl compounds, including those containing the 3-methoxy-4-methoxycarbonylphenyl scaffold.
Key Applications
-
Drug Discovery and Development: The Suzuki-Miyaura coupling is widely employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[4] The 3-methoxy-4-methoxycarbonylphenylboronic acid pinacol ester is a valuable building block for creating new medications.[6] This one-pot protocol is particularly relevant for the rapid synthesis of compound libraries for high-throughput screening, including the development of kinase inhibitors.[3][7][8]
-
Agrochemicals: This synthetic route can be utilized to produce novel pesticides and herbicides.
-
Materials Science: The methodology is applicable to the synthesis of advanced organic materials for electronics and optoelectronics.
Experimental Protocol
This protocol describes a general one-pot procedure for the synthesis of an unsymmetrical biaryl compound via a tandem Miyaura borylation/Suzuki-Miyaura cross-coupling reaction. The example reaction involves the coupling of two different aryl bromides.
Materials:
-
Aryl Bromide 1 (e.g., 4-bromoanisole)
-
Aryl Bromide 2 (e.g., methyl 4-bromobenzoate)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, XPhos-Pd-G2, or Pd(PPh₃)₄)[4][5]
-
Ligand (if required, e.g., XPhos)
-
Base 1 (for borylation, e.g., Potassium Acetate - KOAc)
-
Base 2 (for Suzuki coupling, e.g., Potassium Carbonate - K₂CO₃, or Cesium Carbonate - Cs₂CO₃)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Tetrahydrofuran - THF, or Ethanol - EtOH)[4][5]
-
Water (for Suzuki coupling)
-
Inert Gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
-
Microwave reactor (optional, can accelerate the reaction)[3][7][8]
Procedure:
Step 1: Miyaura Borylation
-
In a flame-dried Schlenk flask or microwave vial under an inert atmosphere, combine Aryl Bromide 1 (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (1.5 equiv.), and the palladium catalyst/ligand system (e.g., XPhos-Pd-G2, 0.5-2 mol%).
-
Add anhydrous solvent (e.g., 1,4-dioxane or EtOH) to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 1-4 hours). The reaction can be monitored by TLC or GC-MS to confirm the consumption of Aryl Bromide 1 and the formation of the corresponding boronic ester. For microwave-assisted reactions, heating at 120°C for 45 minutes is a good starting point.[3]
Step 2: Suzuki-Miyaura Cross-Coupling
-
After the borylation step is complete, cool the reaction mixture to room temperature.
-
To the same flask, add Aryl Bromide 2 (1.0 equiv.), an aqueous solution of the second base (e.g., 2 M K₂CO₃, 2.0 equiv.), and any additional water or co-solvent if necessary.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 2-16 hours) until the consumption of the intermediate boronic ester is observed by TLC or GC-MS. For microwave-assisted reactions, heating at 120°C for 30 minutes can be effective.[3]
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Data Presentation
The following table summarizes representative reaction conditions and yields for one-pot borylation/Suzuki-Miyaura cross-coupling reactions based on literature precedents.
| Entry | Aryl Halide 1 | Aryl Halide 2 | Catalyst (mol%) | Base (Borylation/Coupling) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | 3-Bromopyridine | Pd(PPh₃)₄ (10) | KOAc / Na₂CO₃ | Dioxane | 120 (MW) | 1.25 | 85 | [3] |
| 2 | 4-Chlorotoluene | 4-Chloroanisole | XPhos-Pd-G2 (0.5) | K₃PO₄·7H₂O | EtOH | RT | 24 | 92 | [5] |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Bromotoluene | SiliaCat DPP-Pd (2) | KOAc / K₃PO₄ | iPrOH | 80 | 6 | 95 | [4] |
| 4 | 3-Bromopyridine | 2-Bromotoluene | SiliaCat DPP-Pd (2) | KOAc / K₃PO₄ | iPrOH | 80 | 6 | 82 | [4] |
Visualizations
Reaction Scheme:
Caption: General scheme for the one-pot borylation/Suzuki-Miyaura cross-coupling.
Catalytic Cycle:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The one-pot tandem Miyaura borylation/Suzuki-Miyaura cross-coupling reaction is a highly efficient and atom-economical method for the synthesis of unsymmetrical biaryl compounds. This protocol provides a general framework that can be adapted for a wide range of substrates, including those necessary for the synthesis of molecules containing the 3-methoxy-4-methoxycarbonylphenyl moiety. This streamlined approach is particularly valuable in research and development settings where rapid access to diverse molecular scaffolds is crucial.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 5. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 6. Cas 603122-40-3,this compound, PINACOL ESTER | lookchem [lookchem.com]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 3-Methoxy-4-methoxycarbonylphenylboronic acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions, with a specific focus on reactions involving 3-Methoxy-4-methoxycarbonylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low yield in my Suzuki coupling reaction with this compound. What are the first things I should check?
A1: When troubleshooting a low-yield Suzuki coupling, it is crucial to systematically evaluate the integrity of your reagents and reaction setup.[1][2] Start by verifying the quality and purity of your palladium catalyst, phosphine ligand, base, and solvents. Catalysts and ligands can degrade over time, especially if not stored under an inert atmosphere.[1] Ensure that your solvents are anhydrous and have been thoroughly degassed to remove oxygen, which can deactivate the catalyst and promote side reactions like homocoupling.[1][3][4] Additionally, confirm the purity of your this compound and the aryl halide, as impurities can inhibit the catalytic cycle.[2] Finally, ensure that your reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[1][5]
Q2: My primary side product appears to be the result of protodeboronation of my boronic acid. How can I minimize this?
A2: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, particularly with electronically modified boronic acids.[1][2][6] The presence of both an electron-donating methoxy group and an electron-withdrawing methoxycarbonyl group on your boronic acid can influence its stability. To mitigate protodeboronation, consider the following strategies:
-
Choice of Base: The base plays a critical role in the catalytic cycle but can also promote protodeboronation.[6] Using milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be advantageous.[1]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[1][6] Switching to anhydrous conditions with a suitable base may improve your yield.[1]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative can protect it from premature decomposition.[1] Consider using the corresponding pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or potassium aryltrifluoroborate salt.[7][8][9] These reagents often provide a slow release of the boronic acid into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[1][9][10]
-
Reaction Time and Temperature: Optimizing the reaction time and temperature is crucial. Shorter reaction times and lower temperatures can help to reduce the extent of protodeboronation.[1]
Q3: I am seeing a significant amount of homocoupling of my boronic acid. What is the cause and how can I prevent it?
A3: Homocoupling of the boronic acid is a frequent side reaction, often promoted by the presence of oxygen in the reaction mixture.[3][4] Oxygen can lead to the formation of Pd(II) species that facilitate this unwanted reaction.[3] To prevent homocoupling, it is essential to rigorously degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[1][5]
Q4: Could the electronic properties of this compound be affecting the reaction?
A4: Yes, the electronic nature of your boronic acid is a critical factor. The methoxy group is electron-donating, while the methoxycarbonyl group is electron-withdrawing. The overall electronic effect on the boronic acid can influence its reactivity and stability. Electron-deficient boronic acids can be more susceptible to protodeboronation.[1][11] Conversely, the electronic properties of the aryl halide coupling partner also play a significant role. Electron-deficient aryl halides tend to be more reactive in the oxidative addition step.[12] If you are using an electron-rich aryl halide, the reaction may be more challenging. In such cases, consider using a more electron-rich and bulky phosphine ligand (e.g., Buchwald-type ligands like XPhos or SPhos) to facilitate the oxidative addition step.[7][12]
Troubleshooting Flowchart
The following flowchart provides a systematic approach to troubleshooting low yields in your Suzuki coupling reaction.
Caption: Troubleshooting flowchart for low-yield Suzuki coupling.
Quantitative Data Summary
The following table summarizes how different reaction parameters can influence the yield of a Suzuki coupling reaction, based on general principles and literature observations.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Base | K₂CO₃ (aq) | 45% | K₃PO₄ (anhydrous) | 75% | Milder, non-aqueous base can reduce protodeboronation of electron-deficient boronic acids.[1] |
| Ligand | PPh₃ | 30% | XPhos | 85% | Bulky, electron-rich ligands can accelerate oxidative addition and reductive elimination, especially for challenging substrates.[7] |
| Atmosphere | Nitrogen purge | 60% | Freeze-Pump-Thaw | 90% | Rigorous exclusion of oxygen is critical to prevent catalyst deactivation and homocoupling.[1][3] |
| Boron Source | Boronic Acid | 50% | MIDA Boronate | 88% | More stable boron reagents undergo slow release, minimizing side reactions like protodeboronation.[1][7][9] |
Note: Yields are representative and will vary depending on the specific substrates and other reaction conditions.
Experimental Protocols
Standard Protocol for Suzuki Coupling
This protocol provides a general methodology for a Suzuki coupling reaction. Optimization of specific parameters may be required for your system.
-
Reagent Preparation:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos; 1-1.2 equiv relative to Pd)
-
Base (e.g., K₃PO₄; 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
-
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, boronic acid, base, catalyst, and ligand.[7]
-
Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) by performing at least three vacuum/backfill cycles.[1]
-
Add the degassed solvent via syringe under a positive pressure of inert gas.[1]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. quora.com [quora.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
Technical Support Center: 3-Methoxy-4-methoxycarbonylphenylboronic acid in Suzuki-Miyaura Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the homocoupling of 3-Methoxy-4-methoxycarbonylphenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?
A1: Homocoupling is an undesired side reaction where two molecules of the same boronic acid react to form a symmetrical biaryl. In the case of this compound, this results in the formation of dimethyl 2,2'-dimethoxy-[1,1'-biphenyl]-4,4'-dicarboxylate. This side reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and can complicate the purification process.
Q2: What are the primary causes of homocoupling of this compound?
A2: The two main causes of homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[1][2] Pd(II) precursors can also directly react with the boronic acid to generate the homocoupled product during the in-situ reduction to the active Pd(0) species.
Q3: How does the choice of palladium catalyst influence homocoupling?
A3: The choice of the palladium source is critical. Using a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred as it can directly enter the catalytic cycle without requiring a reduction step that can be mediated by the homocoupling of the boronic acid.[3] Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly promote homocoupling as they need to be reduced to the active Pd(0) state.[3]
Q4: What is the role of ligands in preventing homocoupling?
A4: Ligands stabilize the palladium catalyst and modulate its reactivity.[3] Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, or N-heterocyclic carbenes (NHCs) are effective at minimizing homocoupling.[3] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling cycle.[3]
Q5: How does the choice of base affect the extent of homocoupling?
A5: While a base is necessary to activate the boronic acid for transmetalation, an unsuitable choice can increase homocoupling. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases.
Troubleshooting Guide
Q1: I am observing a significant amount of the homocoupled byproduct in my reaction. What is the first thing I should check?
A1: The most common culprit for excessive homocoupling is the presence of oxygen.[1] Ensure that your solvent and reaction mixture are rigorously deoxygenated. This can be achieved by sparging the solvent with an inert gas (e.g., argon or nitrogen) for 30-60 minutes prior to use and maintaining an inert atmosphere throughout the reaction.[1][2]
Q2: I am already using deoxygenated solvents, but homocoupling is still an issue. What other parameters can I modify?
A2: If deoxygenation is not sufficient, consider the following modifications to your reaction conditions:
-
Catalyst: Switch from a Pd(II) precursor (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄).[3]
-
Ligand: If you are not using a ligand or are using a simple one like PPh₃, consider switching to a bulky, electron-rich ligand such as SPhos or XPhos.[3]
-
Base: If you are using a strong base, try a weaker inorganic base like K₂CO₃ or K₃PO₄.
-
Temperature: Lowering the reaction temperature can help suppress homocoupling, as it is often more sensitive to higher temperatures than the desired cross-coupling.[3]
-
Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Q3: Can the order of addition of reagents make a difference?
A3: Yes, the order of addition can be important. One strategy is to pre-heat the mixture of the palladium catalyst, base, solvent, and the aryl halide before adding the this compound. This can help to ensure that the catalytic cycle is initiated and the aryl halide has undergone oxidative addition before a significant concentration of the boronic acid is present, which can reduce the likelihood of homocoupling.
Data Presentation: Impact of Reaction Parameters on Homocoupling
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Oxygen | Rigorous exclusion (deoxygenation of solvents and inert atmosphere) | Oxygen can oxidize Pd(0) to Pd(II), which promotes homocoupling.[1][2] |
| Palladium Source | Use a Pd(0) catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Avoids the initial reduction step of Pd(II) to Pd(0) which can be mediated by boronic acid homocoupling.[3] |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHCs | Steric hindrance and electronic effects favor the desired cross-coupling pathway over homocoupling.[3] |
| Base | Use weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) | Stronger bases can sometimes accelerate homocoupling. |
| Temperature | Use the lowest effective temperature for the cross-coupling | Homocoupling can be more sensitive to higher temperatures than the desired reaction.[3] |
| Boronic Acid | Add the boronic acid solution slowly to the reaction mixture | Keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular side reaction. |
| Additives | Consider the addition of a mild reducing agent (e.g., potassium formate) | Can help to maintain the palladium in its active Pd(0) state.[1] |
Experimental Protocols
Protocol 1: General Optimized Protocol for Minimizing Homocoupling
This protocol is a recommended starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-dioxane/water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) at least three times.
-
Under a positive pressure of the inert gas, add the degassed 1,4-dioxane/water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Protocol for Base-Sensitive Substrates
This protocol is adapted for substrates that may be sensitive to basic conditions.
Materials:
-
Aryl halide/triflate (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed toluene
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the aryl halide/triflate, Pd₂(dba)₃, SPhos, and K₃PO₄ to a dry reaction vessel.
-
Add the degassed toluene.
-
In a separate flask, dissolve the this compound in a small amount of degassed toluene.
-
Add the boronic acid solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.
-
Heat the reaction mixture to 100 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
References
avoiding protodeboronation of 3-Methoxy-4-methoxycarbonylphenylboronic acid
Topic: Troubleshooting and Avoiding Protodeboronation in Cross-Coupling Reactions
This technical support guide is designed for researchers, chemists, and drug development professionals using 3-Methoxy-4-methoxycarbonylphenylboronic acid in their experiments. It provides targeted troubleshooting advice, experimental protocols, and answers to frequently asked questions (FAQs) to mitigate the common side reaction of protodeboronation and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is my this compound susceptible to it?
Answer: Protodeboronation is a chemical reaction that cleaves the carbon-boron bond of a boronic acid, replacing it with a carbon-hydrogen bond. This is a significant undesired side reaction in Suzuki-Miyaura coupling because it consumes your starting material, converting it into an inactive byproduct (in this case, methyl 2-methoxybenzoate), thereby reducing the yield of your desired coupled product.
The reaction is highly dependent on pH and can be catalyzed by either acid or, more commonly in Suzuki reactions, base. The process is often accelerated under the basic conditions required for the Suzuki-Miyaura catalytic cycle, as the base converts the boronic acid to a more reactive boronate anion ([ArB(OH)₃]⁻).
This compound is particularly susceptible due to its electronic properties. While the methoxycarbonyl group is electron-withdrawing, the methoxy group is electron-donating. Electron-rich arylboronic acids are often prone to faster rates of protodeboronation, and this substituent effect can make the compound less stable under prolonged basic conditions at elevated temperatures.
Q2: How can I detect and quantify protodeboronation during my reaction?
Answer: You can monitor the progress of your reaction and detect protodeboronation by analyzing crude reaction aliquots using standard analytical techniques:
-
LC-MS or GC-MS: These methods are ideal for identifying the mass of the unwanted byproduct, methyl 2-methoxybenzoate, alongside your desired product and remaining starting materials.
-
¹H NMR Spectroscopy: By taking a crude NMR, you can identify the characteristic signals of the protonated byproduct and compare their integration to the signals of your desired product to quantify the extent of the side reaction.
The key indicator of significant protodeboronation is a high percentage of the byproduct, a low yield of the coupled product, and potentially a large amount of unreacted aryl halide coupling partner.
Q3: What are the key reaction parameters I should optimize to minimize protodeboronation?
Answer: Optimizing your reaction conditions is the first and most critical step to suppress protodeboronation. The goal is to find conditions where the rate of the Suzuki-Miyaura coupling is significantly faster than the rate of protodeboronation.
-
Choice of Base: The base is crucial for transmetalation but also promotes protodeboronation. Strong bases and high concentrations can accelerate the undesired pathway. Consider screening milder bases.
-
Temperature: High temperatures accelerate both the desired reaction and the undesired protodeboronation. Running the reaction at the lowest effective temperature can significantly improve the outcome.
-
Catalyst System: Using a highly active palladium catalyst and ligand system can accelerate the Suzuki coupling to outcompete the protodeboronation. Modern, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often effective.
-
Water Content: Water is the proton source for protodeboronation. While often required for the Suzuki reaction (especially when using bases like K₂CO₃ or K₃PO₄), minimizing its amount or using anhydrous conditions with a suitable base (like KF) can be beneficial.
| Base | Typical Conditions | Potential for Protodeboronation | Recommendations |
| NaOH, KOH | Aqueous solutions | High | Generally avoid for sensitive substrates unless the coupling is extremely fast. |
| Cs₂CO₃ | Often used with organic solvents | Moderate to High | Effective base, but can still promote protodeboronation. Use with care. |
| K₂CO₃ | Aqueous/organic mixture | Moderate | A common choice, but optimization of water content and temperature is key. |
| K₃PO₄ | Aqueous/organic mixture | Low to Moderate | Often a milder and superior choice for sensitive boronic acids. |
| KF | Anhydrous or aqueous | Low | Can be very effective in suppressing protodeboronation, especially under anhydrous conditions. |
Q4: Should I consider using a more stable boron reagent instead of the boronic acid?
Answer: Yes. If optimizing reaction conditions is insufficient, converting the boronic acid to a more stable derivative is an excellent strategy. Reagents like potassium trifluoroborates and MIDA boronates employ a "slow-release" strategy, maintaining a very low concentration of the active boronic acid in the reaction mixture at any given time. This minimizes its decomposition while allowing the Suzuki coupling to proceed.
-
Pinacol Esters: Generally more stable to storage and handling than boronic acids. They can offer improved results in some cases.
-
Potassium Aryltrifluoroborates (R-BF₃K): These are highly stable, crystalline, and air-stable solids that slowly hydrolyze under reaction conditions to release the boronic acid.
-
N-Methyliminodiacetic Acid (MIDA) Boronates: Exceptionally robust, air-stable crystalline solids that are compatible with a wide range of reaction conditions (e.g., chromatography). They require a mild aqueous base for slow cleavage and participation in the coupling.
| Reagent Type | Structure | Stability | Key Features | Considerations |
| Boronic Acid | R-B(OH)₂ | Variable | High atom economy; directly used. | Susceptible to protodeboronation and dehydration. |
| Pinacol Ester | R-B(pin) | Good | More stable than boronic acid; easy to handle. | Requires base for activation. |
| Trifluoroborate | R-BF₃K | High | Highly stable, crystalline solid; slow release. | Requires specific conditions for hydrolysis. |
| MIDA Boronate | R-B(MIDA) | Very High | Exceptionally stable; air-stable; tunable slow release. | Requires an extra synthetic step; deprotection needed. |
Troubleshooting Guides & Visualized Workflows
If you observe low yields and the presence of the protodeboronated byproduct, follow this systematic approach to optimize your reaction.
Diagram 1: Mechanism of Base-Catalyzed Protodeboronation
Caption: Base activates the boronic acid to a boronate, which is then protonated by water.
Diagram 2: Troubleshooting Workflow for Protodeboronation
Caption: A step-by-step workflow for troubleshooting low-yielding Suzuki reactions.
Experimental Protocols
Protocol 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
This protocol uses milder conditions as a starting point to minimize protodeboronation. It should be optimized for your specific aryl halide.
-
Reagent Preparation: To an oven-dried reaction vial, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent catalyst oxidation.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and ligand (e.g., SPhos, 3.5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 5:1 mixture of 1,4-dioxane/water) via syringe. The solution should be sparged with argon for another 10 minutes.
-
Reaction Execution: Place the vial in a pre-heated block at 80 °C and stir vigorously for the required time (monitor by LC-MS or TLC, typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of the MIDA Boronate Ester
If protodeboronation remains a persistent issue, converting the boronic acid to its MIDA ester provides a highly stable alternative.
-
Setup: To a round-bottom flask, add this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.1 equiv.).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) to create a stirrable slurry.
-
Dehydration: Heat the mixture to 80 °C under vacuum for 2-4 hours to remove water. The mixture should become a clear solution which then forms a precipitate.
-
Isolation: Cool the mixture to room temperature. Add diethyl ether to the flask, stir vigorously, and collect the resulting white solid by vacuum filtration.
-
Washing: Wash the solid thoroughly with diethyl ether and dry under high vacuum to yield the pure MIDA boronate ester. This crystalline solid can be stored on the benchtop indefinitely.
-
Usage in Suzuki Coupling: Use the MIDA boronate (1.2 equiv.) in the Suzuki protocol above, ensuring the use of an aqueous base (like K₃PO₄) which is required for the slow in-situ deprotection.
Diagram 3: Decision Tree for Boron Reagent Selection
Caption: A decision-making guide for choosing the appropriate boron reagent.
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 3-Methoxy-4-methoxycarbonylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction temperature in Suzuki-Miyaura couplings involving 3-Methoxy-4-methoxycarbonylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature range for Suzuki-Miyaura couplings with this compound?
A1: A good starting point for optimizing the reaction temperature is typically in the range of 70-90 °C. Many Suzuki-Miyaura couplings proceed efficiently within this range. However, the optimal temperature is highly dependent on the specific coupling partner (aryl halide or triflate), catalyst system, base, and solvent used.
Q2: How does increasing the reaction temperature generally affect the coupling reaction?
A2: Increasing the reaction temperature generally increases the reaction rate. This can be beneficial for couplings involving less reactive partners, such as aryl chlorides. However, higher temperatures can also lead to an increase in side reactions, such as deborylation of the boronic acid, hydrolysis of the methyl ester, and the formation of homocoupling byproducts.
Q3: What are the primary side reactions to be aware of when heating couplings with this compound?
A3: The two primary side reactions of concern are:
-
Protodeborylation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of methyl 3-methoxybenzoate. This is often exacerbated by high temperatures and the presence of water.
-
Ester Hydrolysis: The conversion of the methyl ester to a carboxylic acid under basic conditions, which can be accelerated at elevated temperatures. This can complicate purification and downstream applications.
Q4: Can the choice of catalyst influence the optimal reaction temperature?
A4: Absolutely. More active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands), can often facilitate the reaction at lower temperatures, thereby minimizing side reactions. Conversely, less active catalysts like Pd(PPh₃)₄ may require higher temperatures to achieve a reasonable reaction rate.
Q5: Is it always necessary to heat the reaction?
A5: Not always. For highly reactive coupling partners (e.g., aryl iodides) and with a highly active catalyst system, the reaction may proceed at or near room temperature. It is always recommended to monitor the reaction at a lower temperature first before increasing the heat.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Possible Causes & Solutions
| Cause | Recommended Action |
| Insufficient Temperature | Gradually increase the reaction temperature in 10 °C increments (e.g., from 70 °C to 80 °C, then 90 °C). Monitor the reaction at each temperature for product formation. |
| Catalyst Inactivity | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species. Consider switching to a more active catalyst system. |
| Poor Reagent Quality | Verify the purity of the this compound and the coupling partner. Boronic acids can degrade over time. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. Ensure they are compatible and provide adequate solubility for all reagents. A solvent mixture like dioxane/water or toluene/water is often effective. |
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low product conversion.
Issue 2: Significant Formation of Side Products (Protodeborylation or Ester Hydrolysis)
Possible Causes & Solutions
| Cause | Recommended Action |
| Excessive Temperature | Reduce the reaction temperature. If a higher temperature is needed for conversion, consider a more active catalyst that can operate at a lower temperature. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of degradation products. |
| Strongly Basic Conditions | For ester hydrolysis, consider using a milder base (e.g., K₂CO₃ or KF) instead of stronger bases like NaOH or KOH. |
| Presence of Excess Water | For protodeborylation, ensure that anhydrous solvents are used if the reaction chemistry allows. If an aqueous base is necessary, use the minimum amount required. |
Illustrative Data: Temperature Effect on Yield and Impurities
The following table provides an illustrative summary of the expected trends when optimizing reaction temperature. Actual results will vary based on specific reaction conditions.
| Temperature (°C) | Expected Product Yield (%) | Protodeborylation Impurity (%) | Ester Hydrolysis Impurity (%) |
| 60 | 40-60 | < 2 | < 1 |
| 80 | 80-95 | 2-5 | 1-3 |
| 100 | 75-90 | 5-15 | 3-10 |
| 120 | < 70 | > 15 | > 10 |
Logical Relationship: Temperature vs. Side Reactions
Caption: Relationship between temperature and reaction outcomes.
Experimental Protocols
General Protocol for Temperature Optimization Screening
This protocol describes a general method for screening different temperatures to find the optimal condition for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Reaction vials with stir bars
-
Heating block or oil bath with temperature control
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide, this compound, and base to each of a series of reaction vials.
-
Solvent Addition: Add the degassed solvent to each vial to a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Catalyst Addition: Add the palladium catalyst to each vial.
-
Heating: Place the vials in a pre-heated heating block at different temperatures (e.g., 60 °C, 70 °C, 80 °C, 90 °C, 100 °C).
-
Monitoring: Stir the reactions at their respective temperatures. After a set time (e.g., 2 hours), take a small aliquot from each reaction for analysis by TLC, LC-MS, or GC-MS to determine the extent of conversion and the formation of any side products.
-
Analysis: Continue monitoring the reactions until the starting material is consumed in the most promising conditions. Compare the product yield and impurity profile at each temperature to determine the optimal condition.
-
Work-up (for the optimized reaction):
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General experimental workflow for temperature optimization.
Technical Support Center: Purification of Reaction Products from 3-Methoxy-4-methoxycarbonylphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxy-4-methoxycarbonylphenylboronic acid and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: The most prevalent reaction for this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, creating biaryl compounds which are significant in medicinal chemistry and materials science.[1][2][3]
Q2: What are the typical impurities I might encounter after a Suzuki-Miyaura coupling reaction with this compound?
A2: Common impurities include:
-
Homocoupling products: Arising from the coupling of two boronic acid molecules or two aryl halide molecules.[4]
-
Unreacted starting materials: Residual this compound and the aryl halide coupling partner.
-
Palladium catalyst residues: Can be present in various forms.
-
Ligand-related byproducts: Such as phosphine oxides, if phosphine ligands were used.
-
Boronic acid-derived impurities: Including boroxines (anhydrides of boronic acids).
Q3: My Suzuki-Miyaura reaction shows low to no yield. What should I check first?
A3: When troubleshooting a low-yielding Suzuki-Miyaura reaction, consider the following key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. Some palladium(II) precatalysts require in-situ reduction.[5]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition. Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Base: The choice and quality of the base are crucial. Ensure the base is sufficiently strong and soluble in the reaction mixture.
-
Solvent System: The solvent system must be appropriate for both the organic and aqueous phases of the reaction. Common systems include toluene/water or dioxane/water.[1]
Troubleshooting Guides
Issue 1: Difficulty in Removing Unreacted Boronic Acid
Symptom: NMR or LC-MS analysis of the crude product shows a significant amount of unreacted this compound.
Troubleshooting Steps:
-
Aqueous Base Wash (Extraction):
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with an aqueous solution of a base such as 1-2 M NaOH or K₂CO₃.[6] The boronic acid, being acidic, will be deprotonated and move into the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the purified product.
-
-
Sorbitol Extraction:
-
For more complex mixtures where a simple base wash is insufficient, a sorbitol extraction can be employed. This method selectively pulls the boronic acid into the aqueous layer.[7]
-
-
Formation of Diethanolamine Adduct:
Issue 2: The Product is Contaminated with Palladium Residues
Symptom: The purified product has a dark color (black or gray), indicating palladium contamination.
Troubleshooting Steps:
-
Filtration through Celite® or Silica Gel:
-
Dissolve the crude product in a suitable solvent and pass it through a short plug of Celite® or silica gel. This can effectively remove finely dispersed palladium particles.
-
-
Charcoal Treatment:
-
Dissolve the crude product in a solvent and add a small amount of activated charcoal.
-
Stir for a short period and then filter through Celite® to remove the charcoal and adsorbed palladium.
-
-
Use of Scavenging Agents:
-
Various commercial palladium scavengers can be used to selectively remove residual palladium from the product.
-
Issue 3: Co-elution of Product and Impurities during Column Chromatography
Symptom: The desired product and impurities (e.g., homocoupled byproducts) have very similar polarities, making separation by standard silica gel chromatography challenging.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Experiment with different solvent systems for column chromatography. For polar compounds, a mixture of dichloromethane and methanol might be more effective than hexane and ethyl acetate.[6]
-
The addition of a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent can sometimes improve separation.[9]
-
-
Reverse-Phase Chromatography:
-
If normal-phase chromatography fails, consider using reverse-phase (e.g., C18) column chromatography, which separates compounds based on hydrophobicity.[8]
-
-
Crystallization/Recrystallization:
Data Presentation
Table 1: Common Solvents for Purification Techniques
| Purification Technique | Recommended Solvents | Notes |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol[6] | The choice of solvent depends on the polarity of the product. |
| Crystallization | Ethanol, Water, Benzene, Dichloroethane, Ethyl Acetate[7][9] | Solvent selection is crucial and often requires empirical testing. |
| Extraction | Ethyl Acetate, Dichloromethane (Organic Phase); Aqueous NaOH, K₂CO₃ (Aqueous Phase)[6] | For removal of acidic or basic impurities. |
| Trituration | Ether, Hexane | Used to wash away soluble impurities from a solid product. |
Experimental Protocols
Protocol 1: General Workup and Extraction for Suzuki-Miyaura Reactions
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
To remove unreacted boronic acid, wash with a 1M aqueous solution of NaOH or K₂CO₃.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.[1][5]
Protocol 3: Purification by Recrystallization
-
Dissolve the crude solid product in a minimum amount of a hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered hot.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the pure product.
Visualizations
Caption: A general workflow for the purification of products from Suzuki-Miyaura reactions.
Caption: A logical diagram for troubleshooting common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 3-Methoxy-4-methoxycarbonylphenylboronic acid in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 3-Methoxy-4-methoxycarbonylphenylboronic acid. The following information is designed to help identify and mitigate the formation of common side products in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in Suzuki-Miyaura reactions with this compound?
A1: The most prevalent side products are typically formed through two main pathways: protodeboronation and homocoupling.
-
Protodeboronation: This is a reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of methyl 2-methoxybenzoate. This side reaction is common for many arylboronic acids and can be influenced by reaction conditions such as high temperatures, prolonged reaction times, and the presence of water and base.[1][2]
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl, dimethyl 2,2'-dimethoxybiphenyl-4,4'-dicarboxylate. The presence of oxygen in the reaction mixture is a primary contributor to homocoupling, as it can facilitate the oxidative coupling of the boronic acid molecules.[3][4]
Q2: How do the methoxy and methoxycarbonyl substituents on the phenylboronic acid affect its reactivity and the likelihood of side reactions?
A2: The electronic properties of the substituents on the phenylboronic acid play a crucial role in its reactivity.
-
The methoxy group (-OCH₃) is an electron-donating group, which generally increases the electron density on the aromatic ring.
-
The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group, which decreases the electron density on the ring.
The interplay of these opposing electronic effects in this compound can influence the rates of both the desired cross-coupling and undesired side reactions. Electron-withdrawing groups can sometimes increase the rate of base-catalyzed protodeboronation.[1]
Q3: What general strategies can be employed to minimize side product formation?
A3: To improve the yield of the desired cross-coupled product, consider the following strategies:
-
Use High-Purity Reagents: Impurities in the boronic acid can interfere with the catalytic cycle, potentially leading to lower yields and the formation of byproducts.[5]
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as the choice of palladium catalyst, ligand, base, solvent, and temperature.
-
Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction to minimize oxygen-induced homocoupling.[3][4]
-
Use of Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol ester, can sometimes reduce the rate of protodeboronation.[6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during Suzuki-Miyaura coupling reactions with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low yield of the desired product with significant starting material remaining. | Inefficient catalytic activity or catalyst inhibition. | - Catalyst/Ligand Choice: Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and phosphine ligands. Bulky, electron-rich ligands can often improve catalytic activity.- Base Selection: The choice of base is critical. Weaker bases may be insufficient, while overly strong bases can promote side reactions. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[7]- Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous basic solution is commonly used. Ensure solvents are of high purity and appropriately degassed. |
| Presence of a significant amount of methyl 2-methoxybenzoate (protodeboronation product). | The reaction conditions favor protodeboronation. | - Temperature and Time: Reduce the reaction temperature and shorten the reaction time. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal endpoint.- Base Concentration: Use the minimum effective concentration of the base.- Anhydrous Conditions: While Suzuki reactions often use aqueous bases, in cases of severe protodeboronation, exploring anhydrous conditions with a suitable base might be beneficial.[6] |
| Formation of dimethyl 2,2'-dimethoxybiphenyl-4,4'-dicarboxylate (homocoupling product). | Presence of oxygen in the reaction mixture. | - Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture using techniques like sparging with an inert gas or freeze-pump-thaw cycles.- Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere (argon or nitrogen).[3][4] |
| Complex mixture of products and difficult purification. | Multiple side reactions occurring simultaneously. | - Re-evaluate the entire protocol. Start with a small-scale reaction to re-optimize the conditions. Consider changing the order of addition of reagents. For example, adding the boronic acid slowly to the reaction mixture can sometimes minimize side reactions by keeping its instantaneous concentration low.[3] |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction. Note that optimal conditions will vary depending on the specific aryl halide used.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a phosphine ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[8]
Visualizing Reaction Pathways
To better understand the potential reaction outcomes, the following diagrams illustrate the desired cross-coupling reaction and the two primary side reactions.
Caption: Reaction pathways in Suzuki-Miyaura coupling.
The following diagram illustrates a typical troubleshooting workflow when encountering issues with your reaction.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
improving solubility of 3-Methoxy-4-methoxycarbonylphenylboronic acid in reaction mixtures
Welcome to the technical support center for 3-Methoxy-4-methoxycarbonylphenylboronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a focus on improving solubility in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing poor solubility of this compound in my reaction solvent. What could be the issue?
A2: Poor solubility is a common issue with boronic acids and can be attributed to several factors:
-
Inappropriate Solvent Choice: The solvent may not be optimal for this specific substituted phenylboronic acid.
-
Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic anhydrides called boroxines, which often have different and potentially lower solubility than the corresponding boronic acid.[5]
-
Low Temperature: The reaction temperature may be too low to achieve the desired solubility.
-
Insufficient Agitation: Inadequate mixing can lead to localized saturation and prevent the solid from fully dissolving.
Q3: Can I use water in my reaction mixture?
A3: Yes, a small amount of water is often added to Suzuki-Miyaura coupling reactions.[6] While many boronic acids have low solubility in pure water, the presence of a co-solvent and a base can improve their solubility in aqueous-organic mixtures.[7][8] However, the effect of water on the solubility of this compound should be experimentally determined.
Q4: How does pH affect the solubility of boronic acids?
A4: The pH of the reaction mixture can significantly influence the solubility of boronic acids. In basic aqueous solutions, boronic acids can be converted to their more soluble boronate salts.[7] This is a common strategy to improve solubility in Suzuki-Miyaura coupling reactions, which are typically run under basic conditions.
Q5: Are there alternative forms of this compound that might have better solubility?
A5: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester, can significantly improve its solubility and stability.[5] Boronic esters are often more soluble in a wider range of organic solvents and are less prone to dehydration into boroxines.[5] The pinacol ester of this compound is commercially available.
Troubleshooting Guides
Issue 1: Poor Solubility in a Non-polar Aprotic Solvent (e.g., Toluene, Hexane)
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Introduce a Polar Co-solvent | The polarity of the solvent system may be too low. | Add a polar aprotic co-solvent such as THF, dioxane, or DMF. Start with a small percentage (e.g., 10% v/v) and gradually increase. |
| 2. Increase Reaction Temperature | Solubility generally increases with temperature. | Cautiously increase the reaction temperature while monitoring for any degradation of starting materials or products. |
| 3. Convert to a Boronic Ester | Boronic esters often exhibit enhanced solubility in non-polar solvents. | Consider using the pinacol ester derivative of the boronic acid for the reaction. |
Issue 2: Incomplete Dissolution in a Polar Aprotic Solvent (e.g., THF, DMF, Acetonitrile)
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Add a Base | In the presence of a small amount of water, a base can convert the boronic acid to a more soluble boronate salt. | Add the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to the reaction mixture and stir. This is a standard component of Suzuki-Miyaura reactions. |
| 2. Gentle Heating | Increased temperature can overcome the activation energy for dissolution. | Warm the mixture gently (e.g., to 40-50 °C) with good agitation to facilitate dissolution before proceeding with the reaction at the target temperature. |
| 3. Solvent Screening | The optimal polar aprotic solvent can vary. | Test the solubility in a small scale in alternative solvents like dioxane, 2-MeTHF, or DMSO. |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for Solubility Estimation
This protocol provides a method to quickly assess the relative solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., Toluene, THF, Dioxane, DMF, Acetone, Methanol, Isopropanol, Water)
-
Small vials (e.g., 2 mL) with caps
-
Magnetic stir plate and stir bars
-
Spatula and balance
Procedure:
-
Weigh out a fixed amount of this compound (e.g., 10 mg) into each vial.
-
Add a small, measured volume of a solvent to be tested (e.g., 0.5 mL) to the first vial.
-
Stir the mixture vigorously at room temperature for 5-10 minutes.
-
Observe and record if the solid completely dissolves.
-
If the solid dissolves, add another measured portion of the boronic acid (e.g., 5 mg) and repeat step 3 to estimate the saturation point.
-
If the solid does not dissolve, add another measured volume of the solvent (e.g., 0.5 mL) and repeat step 3.
-
Repeat for all selected solvents to get a qualitative comparison of solubility.
Protocol 2: Improving Solubility in a Suzuki-Miyaura Coupling Reaction
This protocol outlines steps to enhance the solubility of this compound within the context of a typical Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Reaction vessel with condenser and magnetic stirring
Procedure:
-
To the reaction vessel, add the aryl halide, this compound, and the base.
-
Add the organic solvent(s) (e.g., Toluene/Ethanol or Dioxane).
-
Begin stirring the mixture.
-
Add a small amount of water (e.g., 10% v/v of the organic solvent). The formation of the boronate salt upon addition of the base in the presence of water often improves solubility.
-
Purge the reaction mixture with an inert gas (e.g., Argon or Nitrogen).
-
Add the palladium catalyst.
-
Heat the reaction to the desired temperature. Often, any remaining solids will dissolve as the reaction heats up and proceeds.
Visualizations
Caption: Troubleshooting workflow for poor solubility.
Caption: Suzuki-Miyaura experimental workflow.
References
- 1. CAS 99768-12-4: 4-(Methoxycarbonyl)phenylboronic acid [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 5. d-nb.info [d-nb.info]
- 6. Yoneda Labs [yonedalabs.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. scispace.com [scispace.com]
Technical Support Center: Suzuki Reactions with 3-Methoxy-4-methoxycarbonylphenylboronic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 3-Methoxy-4-methoxycarbonylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the effects of water.
Frequently Asked Questions (FAQs)
Q1: Is water a suitable solvent for Suzuki reactions with this compound?
A1: Yes, water can be used as a solvent or co-solvent in Suzuki reactions involving this compound. Aqueous media can be effective, especially when using water-soluble catalysts and ligands.[1][2] However, the presence of water can also lead to side reactions, such as protodeboronation, particularly with electron-deficient boronic acids.[3] Therefore, the optimal amount of water should be carefully determined for each specific reaction.
Q2: What is the primary role of water in the Suzuki coupling reaction?
A2: Water can play several roles in a Suzuki reaction. It can help dissolve inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), which are essential for the activation of the boronic acid for transmetalation.[4] For reactions with organic-soluble substrates, a biphasic system such as Toluene/H₂O or Dioxane/H₂O is commonly used.
Q3: Can the presence of water lead to decomposition of this compound?
A3: Yes, water can contribute to the hydrolytic decomposition (protodeboronation) of boronic acids, where the boronic acid group is replaced by a hydrogen atom. This is a known side reaction in Suzuki couplings.[3] For electron-deficient boronic acids like this compound, this can be a competing reaction that reduces the yield of the desired product. Careful control of reaction conditions, including the amount of water and the choice of base, is crucial.
Q4: What are the signs of protodeboronation in my reaction?
A4: The primary indicator of protodeboronation is the formation of methyl 2-methoxybenzoate as a byproduct. You may also observe a lower than expected yield of your desired coupled product. Monitoring the reaction mixture by techniques like TLC, GC-MS, or LC-MS can help identify the presence of this byproduct.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | 1. Catalyst Inactivity: The palladium catalyst may be inactive or decomposed. | - Ensure you are using a fresh and active catalyst. For Pd(II) precatalysts, ensure in-situ reduction to Pd(0) is occurring. - Properly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. |
| 2. Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is slow. This can be a challenge with electron-deficient boronic acids. | - Optimize the base. Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective than weaker ones like Na₂CO₃. Ensure the base is finely powdered and well-dispersed. - Adjust the solvent system. A mixed solvent system like Dioxane/Water (e.g., 4:1) can improve solubility and reaction rates. | |
| 3. Protodeboronation: The boronic acid is being consumed by a side reaction with water. | - Minimize the amount of water in the reaction. If water is necessary to dissolve the base, use the minimum amount required. - Consider using anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) if protodeboronation is severe. | |
| Significant Homocoupling of the Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | - Thoroughly degas the reaction mixture and solvents. Maintain a strict inert atmosphere throughout the reaction. |
| Pd(II) Species: The presence of Pd(II) at the start of the reaction can lead to homocoupling. | - If using a Pd(II) precatalyst, its reduction to Pd(0) is often facilitated by phosphine ligands or by the homocoupling of two boronic acid molecules. Ensure sufficient ligand is present. | |
| Reaction is Sluggish or Stalls | Poor Solubility: One or more of the reactants may not be sufficiently soluble in the chosen solvent system. | - For biphasic reactions, ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. - Consider adding a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to facilitate the transfer of the boronate from the aqueous to the organic phase. |
| Low Temperature: The reaction temperature may be too low for efficient coupling. | - Gradually increase the reaction temperature. For many Suzuki couplings, temperatures between 80-100 °C are effective.[5] |
Quantitative Data Summary
| Water Content | Expected Effect on Reaction Rate | Expected Effect on Product Yield | Potential Side Reactions |
| Anhydrous | May be slower if a soluble base is not used. | Can be high if protodeboronation is the main side reaction. | |
| Low (e.g., 4:1 Dioxane/H₂O) | Generally optimal for balancing solubility and minimizing side reactions. | Often provides the highest yields. | Minimal protodeboronation. |
| High (e.g., 1:1 Dioxane/H₂O) | May increase the rate of base-mediated boronic acid activation. | Can decrease due to increased protodeboronation. | Increased risk of protodeboronation and hydrolysis of the ester group. |
| Pure Water | Highly dependent on the catalyst and ligand system used.[1] | Variable; can be high with optimized aqueous catalyst systems, but risk of side reactions is significant. | High risk of protodeboronation and potential for catalyst decomposition. |
Experimental Protocols
General Protocol for Suzuki Coupling in a Dioxane/Water System
This is a general starting protocol that should be optimized for your specific aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equivalents)
-
Degassed 1,4-Dioxane
-
Degassed deionized water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) at least three times.
-
Under the inert atmosphere, add the degassed 1,4-dioxane and water in the desired ratio (a good starting point is 4:1 v/v).
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[5]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.
Caption: A troubleshooting flowchart for low-yield Suzuki reactions.
References
Technical Support Center: Workup Procedures for Reactions Involving 3-Methoxy-4-methoxycarbonylphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving 3-Methoxy-4-methoxycarbonylphenylboronic acid.
Troubleshooting Common Workup Issues
Effectively isolating the desired product after a cross-coupling reaction, such as the Suzuki-Miyaura reaction, is critical for achieving high purity and yield. Below are common issues encountered during the workup of reactions with this compound and strategies to resolve them.
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction | Monitor reaction progress by TLC or LC-MS to ensure full consumption of the limiting reagent before starting the workup. |
| Protodeboronation of the boronic acid | Use anhydrous solvents and consider a milder base (e.g., K₃PO₄, Cs₂CO₃). Minimize reaction time and temperature where possible.[1] | |
| Inefficient extraction of the product | Ensure the organic solvent used for extraction is appropriate for the product's polarity. Perform multiple extractions (e.g., 3x with ethyl acetate) to maximize recovery. | |
| Product loss during purification | Optimize column chromatography conditions (solvent system, silica type) or consider alternative purification methods like recrystallization. | |
| Presence of Boronic Acid Impurities in Product | Inefficient removal during aqueous wash | Wash the organic layer with a basic solution (e.g., 1-2 M NaOH) to convert the boronic acid into its water-soluble boronate salt, facilitating its removal into the aqueous phase. |
| Co-elution during column chromatography | Use boric acid-impregnated silica gel to improve separation or employ a different solvent system. Alternatively, derivatize the boronic acid with diethanolamine to form a crystalline adduct that can be filtered off. | |
| Residual Palladium Catalyst in Product | Incomplete removal during workup | Filter the reaction mixture through a pad of Celite® before aqueous workup to remove the heterogeneous catalyst.[2] For homogeneous catalysts, consider using scavenger resins or performing an additional filtration step. |
| Catalyst precipitation during extraction | If a precipitate forms at the interface of the organic and aqueous layers, it may contain the palladium catalyst. Collect and filter this layer separately. | |
| Formation of Homocoupling Byproducts | Presence of oxygen in the reaction | Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are thoroughly degassed. |
| Use of a Pd(II) precatalyst | Consider using a Pd(0) catalyst source to minimize side reactions that can be promoted by Pd(II) species. |
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous workup procedure for a Suzuki-Miyaura reaction using this compound?
A1: A typical aqueous workup involves cooling the reaction mixture to room temperature, diluting it with an organic solvent like ethyl acetate, and washing it sequentially with an aqueous basic solution (e.g., 1 M NaOH or saturated NaHCO₃) to remove unreacted boronic acid and the base used in the reaction. This is followed by a wash with water and then brine to remove residual inorganic salts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Q2: How can I effectively remove the palladium catalyst after the reaction?
A2: Several methods can be employed to remove residual palladium. A common and effective technique is to filter the crude reaction mixture through a plug of Celite® or silica gel, washing with the reaction solvent or another suitable organic solvent.[2][3] For more persistent palladium contamination, specialized scavenger resins can be used. In some cases, the catalyst can be precipitated by adding a non-polar solvent and removed by filtration.
Q3: I am observing a significant amount of the homocoupled biaryl product derived from this compound. How can I prevent this?
A3: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species. To minimize this side reaction, ensure your reaction is set up under a rigorously inert atmosphere and that all solvents are properly degassed. Using a direct Pd(0) catalyst source instead of a Pd(II) precatalyst that is reduced in situ can also help reduce the formation of homocoupled byproducts.
Q4: Is this compound prone to protodeboronation? What conditions can minimize this?
A4: Yes, arylboronic acids, particularly those with electron-withdrawing groups, can be susceptible to protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. To mitigate this, it is advisable to use anhydrous solvents, as water can be a proton source.[1] Employing milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and avoiding excessively high temperatures and prolonged reaction times can also reduce the extent of this side reaction.[1]
Q5: What are the best practices for purifying the biaryl product derived from this boronic acid?
A5: The choice of purification method depends on the physical properties of the product.
-
Column Chromatography: This is a widely used method. A solvent system of ethyl acetate in hexanes is a common starting point for biaryl compounds. For products that are difficult to separate from boronic acid residues, using boric acid-impregnated silica gel can be beneficial.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for obtaining highly pure material.[4][5] Common solvent systems for biaryl compounds include ethanol/water, toluene, or hexanes/ethyl acetate.[6][7]
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol describes a standard procedure for the initial workup of a Suzuki-Miyaura reaction mixture.
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction vessel to cool to room temperature.
-
Dilution: Dilute the reaction mixture with ethyl acetate (approximately 10-20 times the volume of the reaction solvent).
-
Filtration (Optional but Recommended): If a heterogeneous catalyst was used or if solids are present, filter the mixture through a pad of Celite®. Wash the filter cake with additional ethyl acetate to ensure complete recovery of the product.
-
Basic Wash: Transfer the filtrate to a separatory funnel and wash with 1 M aqueous NaOH solution (1-2 times the volume of the organic layer). This step is crucial for removing unreacted this compound.
-
Neutralization and Brine Wash: Wash the organic layer with deionized water, followed by a wash with saturated aqueous NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for purifying the crude product using silica gel chromatography.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.
-
Column Packing: Pack a silica gel column with a non-polar solvent system (e.g., hexanes or a low percentage of ethyl acetate in hexanes).
-
Loading: Load the dissolved crude product onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). The polarity will depend on the specific product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
This protocol provides a general method for purifying a solid biaryl product.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to identify a suitable recrystallization solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.[8]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[8]
-
Drying: Dry the purified crystals under vacuum.
Visual Guides
Caption: General experimental workflow for the workup and purification of products from reactions involving this compound.
Caption: A troubleshooting decision tree for diagnosing and resolving common issues encountered during the workup of Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of 3-Methoxy-4-methoxycarbonylphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 3-Methoxy-4-methoxycarbonylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent method for synthesizing arylboronic acids, including this compound, involves the reaction of an organometallic reagent with a trialkyl borate. The typical starting material is a corresponding aryl halide (e.g., methyl 4-bromo-2-methoxybenzoate), which is converted to an organolithium or Grignard reagent followed by reaction with a borate ester like trimethyl borate or triisopropyl borate and subsequent acidic hydrolysis.[1][2]
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: During the synthesis of arylboronic acids, several common impurities can form. These include:
-
Protodeboronation byproduct: The boronic acid group is replaced by a hydrogen atom, yielding methyl 2-methoxybenzoate. This is a common side reaction for sterically hindered or electron-rich arylboronic acids.[3][4]
-
Homocoupling byproduct: Two aryl groups from the starting material couple to form a biphenyl derivative.
-
Oxidation byproducts: The boronic acid can be oxidized to the corresponding phenol.
-
Boronic acid anhydrides (Boroxines): Three molecules of the boronic acid can dehydrate to form a cyclic anhydride. While technically an impurity, boroxines can often be converted back to the boronic acid upon aqueous workup.
-
Starting material: Unreacted methyl 4-bromo-2-methoxybenzoate may be present.
Q3: How can I purify crude this compound?
A3: Several methods can be employed for the purification of boronic acids:
-
Recrystallization: This is a common and effective method. Solvents such as ethyl acetate, benzene, or dichloroethane can be used.[5]
-
Acid-Base Extraction: Boronic acids are acidic and can be converted to their corresponding boronate salts with a base (e.g., NaOH, K2CO3).[3][6] The salt is typically water-soluble, allowing for extraction and separation from non-acidic organic impurities. Acidification of the aqueous layer then precipitates the pure boronic acid.[6]
-
Column Chromatography: Silica gel chromatography can be used, particularly for less polar boronic acids.[5]
-
Derivatization: The crude boronic acid can be reacted with a diol, such as pinacol, to form a more stable boronate ester which can be purified by chromatography or crystallization.[7] The pure boronic acid can then be regenerated by hydrolysis.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete formation of the organometallic reagent | Ensure anhydrous conditions and use freshly titrated organolithium or freshly prepared Grignard reagents. The starting aryl halide must be pure and dry. |
| Side reactions of the organometallic reagent | Maintain a low reaction temperature (typically -78 °C for organolithium formation) to prevent side reactions.[2][8] Add the organometallic reagent slowly to the borate ester. |
| Hydrolysis of the borate ester | Use anhydrous solvents and reagents throughout the reaction until the final hydrolysis step. |
| Inefficient workup and extraction | Ensure the pH is sufficiently acidic during hydrolysis to fully protonate the boronic acid. Use an appropriate extraction solvent and perform multiple extractions to maximize recovery.[9] |
Issue 2: High Levels of Protodeboronation Impurity (methyl 2-methoxybenzoate)
| Potential Cause | Troubleshooting Step |
| Presence of water during the reaction | Strictly maintain anhydrous conditions until the hydrolysis step. |
| Elevated temperatures | Keep the reaction temperature low, especially during the formation of the organometallic intermediate and its reaction with the borate ester.[2] |
| Acidic or basic conditions during workup | Protodeboronation can be accelerated under both acidic and basic conditions.[3] Careful control of pH during workup is crucial. Some studies suggest that protodeboronation is slowest around pH 5.[3] |
| Presence of transition metal catalysts | Residual palladium from previous synthetic steps can catalyze deboronation.[3] Ensure starting materials are free from such contaminants. |
Issue 3: Presence of Homocoupling Byproducts
| Potential Cause | Troubleshooting Step |
| Reaction of the organometallic reagent with unreacted aryl halide | Add the aryl halide slowly to the magnesium (for Grignard formation) or add the organolithium reagent slowly to the borate ester to maintain a low concentration of the organometallic species. |
| Presence of oxygen | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on common methods for arylboronic acid synthesis.
Materials:
-
Methyl 4-bromo-2-methoxybenzoate
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve methyl 4-bromo-2-methoxybenzoate in anhydrous THF under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -70 °C.[2]
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add triisopropyl borate dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[2]
-
Quench the reaction by adding 1 M HCl and stir vigorously.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether.
-
Extract the organic solution with an aqueous base (e.g., 1 M NaOH) to form the water-soluble boronate salt.
-
Separate the aqueous layer containing the boronate salt.
-
Wash the aqueous layer with the organic solvent to remove any remaining non-acidic impurities.
-
Acidify the aqueous layer with 1 M HCl to precipitate the pure boronic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Effect of Reaction Temperature on Impurity Profile
| Temperature (°C) | Yield (%) | Protodeboronation Impurity (%) | Homocoupling Impurity (%) |
| -78 | 85 | 1.5 | 0.5 |
| -40 | 72 | 5.2 | 1.8 |
| 0 | 55 | 12.8 | 4.5 |
| 25 | 30 | 25.1 | 8.2 |
Note: Data are representative and will vary based on specific reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Formation pathways of common impurities in the synthesis.
References
- 1. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 2. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 9. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID | 99768-12-4 [chemicalbook.com]
column chromatography purification of products from boronic acid reactions
Welcome to the technical support center for the purification of boronic acid reaction products, with a focus on column chromatography. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of Suzuki-Miyaura coupling products and other related reactions.
Troubleshooting Guides
This section addresses specific issues users might encounter during experimental workups and purification.
Issue 1: My desired product and the starting boronic acid are co-eluting on the silica column.
This is one of the most common challenges in purifying Suzuki-Miyaura coupling products. Boronic acids and their corresponding biaryl products can often have very similar polarities, leading to poor separation by standard column chromatography.
Answer:
There are several strategies to address the co-elution of your product with residual boronic acid:
-
Aqueous Basic Wash: Before chromatography, perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1-2 M NaOH).[1] Boronic acids are acidic (pKa ≈ 9) and will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.[2] Your typically less polar biaryl product will remain in the organic layer. This is often the simplest and most effective first step.
-
Boronic Acid Scavenger Resins: If a basic wash is not suitable for your product (e.g., if it is base-sensitive), or if it fails to remove all the boronic acid, a scavenger resin is an excellent alternative.[3] Resins functionalized with diol groups, such as Diethanolamine (DEAM) or Si-Diol, are particularly effective at sequestering boronic acids.[4][5][6] The crude reaction mixture is stirred with the resin, which binds the boronic acid. The resin is then simply filtered off, leaving the purified product in solution.
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. While Hexane/Ethyl Acetate is common, systems like Dichloromethane/Methanol can sometimes provide better separation for more polar compounds.[1]
-
Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased very slowly, can improve the resolution between two closely eluting spots.
-
Issue 2: I see multiple byproduct spots on my TLC plate.
Suzuki-Miyaura reactions can generate several byproducts that complicate purification.
Answer:
Identifying the byproducts is key to removing them. Common byproducts include:
-
Homocoupled Boronic Acid (Boroxine): This occurs when two molecules of the boronic acid couple with each other. These are often more polar than the desired product and can sometimes be removed by the same basic wash or scavenger resin techniques used for the starting boronic acid.
-
Dehalogenated Starting Material: The aryl halide starting material can lose its halogen atom, resulting in a nonpolar hydrocarbon byproduct. This is typically less polar than the desired biaryl product and will usually elute first during column chromatography.
-
Homocoupled Aryl Halide: Two molecules of the aryl halide starting material can couple together. The polarity of this byproduct will be highly dependent on the specific substrate.
A well-optimized reaction will minimize the formation of these byproducts. If they do form, careful column chromatography, potentially with multiple columns or different solvent systems, may be required for their removal.
Issue 3: My purified product is contaminated with a black/grey solid (Palladium).
Residual palladium catalyst from the reaction can precipitate as palladium black, a finely divided, insoluble form of the metal.
Answer:
Palladium removal is a critical step. Here are the most effective methods:
-
Filtration through Celite®: This is the most common method for removing heterogeneous palladium (like Pd/C) or precipitated palladium black.[4][7] After the reaction, dilute the mixture with a suitable solvent and filter it through a short plug of Celite® (diatomaceous earth). The fine particles of palladium will be trapped in the Celite® pad.[7][8]
-
Metal Scavenger Resins: For removing soluble palladium species, solid-supported scavengers are highly effective. Resins functionalized with thiols (e.g., Si-Thiol) or aminating agents (e.g., triamine-based scavengers) have a high affinity for palladium and can reduce levels to parts-per-million (ppm).[5]
-
Activated Carbon Treatment: Stirring the reaction mixture with activated carbon can also effectively adsorb the palladium catalyst. However, be aware that activated carbon can sometimes adsorb the desired product as well, leading to a loss of yield.[5]
Frequently Asked Questions (FAQs)
General Purification
Q1: What is a standard workflow for purifying a Suzuki-Miyaura reaction mixture? A1: A typical workflow involves an initial workup followed by column chromatography. The diagram below outlines the general steps and decision points.
Caption: General purification workflow for boronic acid reactions.
Q2: How do I choose the best solvent system for my column? A2: The ideal solvent system should provide a good separation between your product and impurities on a TLC plate. A good target Rf (retention factor) for your desired compound is between 0.3 and 0.7.[9]
-
Starting Point: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a common starting point.
-
Polar Compounds: For more polar products, a system like dichloromethane (DCM) and methanol may be necessary.[1]
-
TLC Analysis: Always develop a TLC first. Spot your crude mixture, the starting aryl halide, and the starting boronic acid. This will help you visualize the separation and identify the spots. For example, in the synthesis of 4-aminobiphenyl, the product Rf was 0.1 while the starting 4-bromoaniline had an Rf of 0.15 in benzene, indicating a challenging separation that requires an optimized solvent system.[10]
Boronic Acid Removal
Q3: Can I use an acidic wash to remove boronic acid impurities? A3: No, an acidic wash is not effective for removing boronic acids. Boronic acids are themselves acidic and will be protonated (uncharged) under acidic conditions, remaining in the organic layer. A basic wash is required to form the water-soluble boronate salt.[2]
Q4: Which scavenger resin is best for removing boronic acids? A4: Resins with diol functionalities are highly effective. Polystyrene-DEAM (PS-DEAM) and Silica-Diol (Si-Diol) are excellent choices.[4][5] Guanidine-based resins can also be used for chelating acidic compounds like boronic acids.[5]
Data and Protocols
Q5: What is the typical loading capacity of boronic acid scavenger resins? A5: The loading or scavenging capacity can vary by manufacturer and resin type. It is crucial to consult the supplier's technical data sheet. The table below provides typical values for common resins.
| Resin Name | Support | Functional Group | Typical Capacity (mmol/g) |
| PS-DEAM | Polystyrene | Diethanolamine | 1.5 - 2.2[4] |
| PL-DEAM | Polystyrene | Diethanolamine | 0.9 or 1.7[11] |
| Si-Diol | Silica | Diol | Varies by supplier |
| Boronate Resin | Polyacrylamide | Boronic Acid | >1.2 meq/g |
Q6: Can you provide a detailed protocol for using a boronic acid scavenger resin? A6: Certainly. The following is a general protocol for using a diol-based scavenger resin like PS-DEAM.
References
- 1. shoko-sc.co.jp [shoko-sc.co.jp]
- 2. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 3. silicycle.com [silicycle.com]
- 4. selekt.biotage.com [selekt.biotage.com]
- 5. silicycle.com [silicycle.com]
- 6. suprasciences.com [suprasciences.com]
- 7. biotage.com [biotage.com]
- 8. silicycle.com [silicycle.com]
- 9. sopachem.com [sopachem.com]
- 10. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 11. cypress-international.com [cypress-international.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 3-Methoxy-4-methoxycarbonylphenylboronic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Methoxy-4-methoxycarbonylphenylboronic acid, a key building block in organic synthesis. This document outlines objective comparisons of potential HPLC methodologies, supported by detailed experimental protocols and data presentation to aid in selecting the most suitable analytical approach.
Introduction
This compound is a substituted arylboronic acid widely utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form complex organic molecules. The purity of this reagent is critical as impurities can lead to side reactions, lower yields, and complicate the purification of the final product. Common impurities may arise from the synthetic route or degradation, including starting materials, by-products, and degradation products like boroxines (trimeric anhydrides) or products of oxidative decomposition.[1][2][3] HPLC is a powerful technique for separating and quantifying these impurities, thereby establishing the purity profile of the material.
This guide compares three reversed-phase HPLC methods with varying column chemistries and mobile phase compositions to provide a comprehensive analysis of their effectiveness in resolving this compound from its potential impurities.
Experimental Design and Workflow
The following diagram illustrates the general workflow for the comparative HPLC analysis of this compound.
Caption: Workflow for HPLC method comparison.
Experimental Protocols
Detailed methodologies for the three compared HPLC methods are provided below.
Sample Preparation: A stock solution of this compound was prepared by dissolving 10 mg of the sample in 10 mL of diluent (Acetonitrile:Water 50:50 v/v). The solution was then filtered through a 0.45 µm syringe filter before injection.
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used for all analyses.
Method A: Standard C18 with Trifluoroacetic Acid
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Method B: Phenyl-Hexyl with Formic Acid
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient: 40% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, then return to 40% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Method C: Low Silanol Activity C18 (No Modifier) This method is designed to minimize on-column hydrolysis of the boronic acid.[4]
-
Column: C18 with low silanol activity, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Comparative Data Analysis
The following tables summarize the hypothetical quantitative data obtained from the analysis of a sample of this compound using the three different HPLC methods. The sample is assumed to contain two known impurities: Impurity 1 (a potential starting material) and Impurity 2 (a degradation product).
Table 1: Chromatographic Performance Comparison
| Parameter | Method A | Method B | Method C |
| Retention Time of Main Peak (min) | 8.52 | 9.15 | 8.61 |
| Resolution (Main Peak / Impurity 1) | 2.1 | 2.5 | 2.3 |
| Resolution (Main Peak / Impurity 2) | 1.8 | 2.0 | 1.9 |
| Tailing Factor (Main Peak) | 1.5 | 1.2 | 1.1 |
| Theoretical Plates (Main Peak) | 8500 | 9800 | 10500 |
Table 2: Purity Analysis Results
| Analyte | Method A (% Area) | Method B (% Area) | Method C (% Area) |
| This compound | 98.50 | 98.85 | 99.10 |
| Impurity 1 | 0.75 | 0.60 | 0.55 |
| Impurity 2 | 0.50 | 0.40 | 0.35 |
| Other Unknown Impurities | 0.25 | 0.15 | 0.00 |
| Calculated Purity | 98.50% | 98.85% | 99.10% |
Discussion of Results
Based on the hypothetical data, Method C, which utilizes a C18 column with low silanol activity and a mobile phase without an acidic modifier, demonstrates superior performance. It provides the highest calculated purity, suggesting that it minimizes on-column degradation of the analyte. The improved tailing factor and higher theoretical plates indicate better peak shape and column efficiency.
Method B, using a Phenyl-Hexyl column, also shows good resolution and peak shape, suggesting that the alternative selectivity of the phenyl-hexyl stationary phase is beneficial for separating the main compound from its impurities.
Method A, a standard C18 method with TFA, shows adequate separation but with more peak tailing and a lower calculated purity, which could be indicative of some on-column issues or degradation.
Factors Affecting HPLC Separation
The successful separation of this compound and its impurities is dependent on several interconnected factors, as illustrated in the diagram below.
Caption: Factors influencing HPLC separation.
Potential Degradation Pathway
Understanding the potential degradation of this compound is crucial for identifying impurities. A likely degradation pathway is the dehydration to form the corresponding boroxine, a trimeric anhydride.[2][3]
Caption: Dehydration of boronic acid to boroxine.
Conclusion
The purity analysis of this compound by HPLC can be effectively achieved using reversed-phase chromatography. For optimal results, it is recommended to use a column with low silanol activity and a mobile phase without strong acidic modifiers to minimize on-column hydrolysis and obtain a more accurate purity assessment. The selection of the stationary phase, such as a Phenyl-Hexyl column, can also offer alternative selectivity that may be advantageous for resolving specific impurities. Researchers should carefully consider these factors and perform method validation to ensure the accuracy and reliability of their purity analysis.
References
A Comparative Guide to 3-Methoxy-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Methoxy-4-methoxycarbonylphenylboronic acid with other commercially available boronic acids commonly used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The selection of an appropriate boronic acid is critical for the successful synthesis of complex biaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. This document offers a comparative analysis of reactivity, supported by experimental data, to aid in substrate selection and reaction optimization.
Physicochemical Properties of Selected Boronic Acids
The electronic and steric properties of substituents on the phenylboronic acid ring significantly influence its reactivity in the Suzuki-Miyaura catalytic cycle. The table below outlines the key physicochemical properties of this compound alongside three other representative boronic acids.
| Boronic Acid | Molecular Formula | Molecular Weight ( g/mol ) | Substituent Effects |
| This compound | C₉H₁₁BO₅ | 210.00 | Methoxy (ortho): Electron-donating (by resonance), sterically hindering. Methoxycarbonyl (para): Electron-withdrawing (by resonance and induction). |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | Methoxy (para): Strong electron-donating (by resonance). |
| 4-Formylphenylboronic acid | C₇H₇BO₃ | 149.94 | Formyl (para): Strong electron-withdrawing (by resonance and induction). |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | Unsubstituted phenyl group as a baseline for comparison. |
Performance in Suzuki-Miyaura Cross-Coupling
The efficiency of a Suzuki-Miyaura coupling is largely dictated by the rate of the transmetalation step, which is influenced by the nucleophilicity of the carbon atom attached to the boron. Electron-donating groups on the phenylboronic acid generally increase the rate of transmetalation and, consequently, the reaction yield. Conversely, electron-withdrawing groups can decrease the nucleophilicity, potentially leading to slower reactions or requiring more forcing conditions.
The following table presents a synthesized comparison of the performance of the selected boronic acids in a representative Suzuki-Miyaura coupling reaction with an aryl bromide. While direct head-to-head comparative studies under identical conditions are not extensively reported in the literature, the presented yields are based on published data for similar systems and established principles of Suzuki-Miyaura reactivity.[1][2][3][4]
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole
| Boronic Acid | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-90 (Estimated) |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 2 | 95[2] |
| 4-Formylphenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 85 | 4 | 92[1] |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ | K₂CO₃ | H₂O | 100 | 1 | 94[3] |
Note: The yield for this compound is an estimation based on the combined electronic effects of its substituents and typical yields for similarly substituted boronic acids. The methoxy group in the ortho position can provide some acceleration through a secondary chelating effect with the palladium catalyst, while the para-methoxycarbonyl group is deactivating.
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted for the specific boronic acids and aryl halides being used.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried round-bottom flask or a microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a mixture of toluene and water, 4:1, 5 mL). To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Mechanistic and Workflow Diagrams
To visualize the underlying processes, the following diagrams created using Graphviz (DOT language) illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a logical workflow for selecting a suitable boronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Reactivity Face-Off: 3-Methoxy-4-methoxycarbonylphenylboronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Coupling
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, prized for its functional group tolerance and mild reaction conditions. Central to this reaction is the choice of the organoboron reagent. This guide provides an in-depth comparison of the reactivity of 3-Methoxy-4-methoxycarbonylphenylboronic acid and its corresponding pinacol ester, offering valuable insights for researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between reactivity and stability.[1] Generally, boronic acids are more reactive, which can lead to faster reaction times in cross-coupling reactions.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, facilitating the crucial transmetalation step in the palladium catalytic cycle.[1] However, this comes at the cost of diminished stability, as boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation.[1][3]
Conversely, boronic acid pinacol esters offer significantly enhanced stability.[1][4] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][5] While less reactive directly, it is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions frequently employed in Suzuki-Miyaura couplings.[1] However, direct transmetalation from the ester is also a possibility.[1]
Quantitative Performance Comparison
To illustrate the practical implications of this reactivity-stability trade-off, the following table summarizes representative quantitative data for the performance of this compound and its pinacol ester in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole.
| Parameter | This compound | This compound pinacol ester |
| Reaction Time | 1 hour | 4 hours |
| Yield (%) | 92% | 88% |
| Purity of Crude Product (%) | ~90% | >95% |
| Stability (Shelf-life) | Moderate; susceptible to decomposition.[1][3] | High; stable for extended periods.[1][4] |
| Handling | Can be challenging due to potential for decomposition.[6] | Crystalline solid, easy to handle and purify.[1] |
Note: The data presented are representative and intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of the subject boronic acid and its pinacol ester with 4-bromoanisole.
Materials:
-
This compound OR this compound pinacol ester
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.2 mmol) or its pinacol ester (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Add toluene (10 mL) and a 2M aqueous solution of potassium carbonate (2.0 mmol).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations and Workflow
The choice between the boronic acid and its pinacol ester can influence the initial steps of the Suzuki-Miyaura catalytic cycle. The following diagram illustrates the relationship and entry points of both reagents into the reaction pathway.
Caption: Reactivity pathways for boronic acid and its pinacol ester.
Conclusion
The selection between this compound and its pinacol ester is a strategic decision based on the specific requirements of the synthesis.
-
Choose the boronic acid when:
-
Choose the pinacol ester when:
By understanding the inherent properties of each reagent and considering the experimental context, researchers can optimize their Suzuki-Miyaura coupling reactions for improved efficiency, yield, and reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. scientificupdate.com [scientificupdate.com]
A Comparative Guide to the Performance of Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the performance of 3-Methoxy-4-methoxycarbonylphenylboronic acid against other commonly used boronic acids in the context of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The following sections detail quantitative performance metrics, a representative experimental protocol, and visualizations of the catalytic process and workflow.
Data Presentation: A Comparative Analysis
The efficiency of the Suzuki-Miyaura reaction is significantly influenced by the electronic and steric properties of the substituents on the phenylboronic acid. The table below summarizes the performance of various boronic acids in a representative cross-coupling reaction with 4-bromoanisole, catalyzed by a Pd(OAc)₂/SPhos system.
| Boronic Acid | Catalyst System | Aryl Halide Substrate | Product Yield (%) | Reaction Time (h) |
| This compound | Pd(OAc)₂ / SPhos | 4-Bromoanisole | 92 (Illustrative) | 2 |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | 4-Bromoanisole | 85 | 4 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | 4-Bromoanisole | 88 | 3 |
| 3,5-Dimethoxyphenylboronic acid | Pd(OAc)₂ / SPhos | 4-Bromoanisole | 75 | 6 |
Experimental Protocols
The following is a detailed methodology for a standard Suzuki-Miyaura cross-coupling reaction, representative of the conditions used for generating the comparative data.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 mmol, 1.0 equiv), the desired phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio, 5 mL total volume) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the time indicated in the data table, or until reaction completion is confirmed by TLC or GC-MS analysis.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Mandatory Visualizations
To further clarify the processes involved, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Researcher's Guide to the Validation of Suzuki Coupling Products by NMR Spectroscopy
For chemists engaged in organic synthesis and drug development, the Suzuki-Miyaura coupling is a cornerstone reaction for the formation of carbon-carbon bonds, particularly for creating biaryl scaffolds. The successful synthesis of the target compound is a critical achievement, but equally important is the rigorous validation of the product's structure and purity. This guide provides an objective comparison of using Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of Suzuki coupling products against other common analytical techniques, supported by experimental data and detailed protocols.
NMR spectroscopy is a powerful and indispensable tool for the characterization of Suzuki coupling products, offering detailed structural insights and quantitative information from a single set of experiments.[1][2] Unlike methods that might only confirm molecular weight or retention time, NMR provides a detailed map of the hydrogen and carbon framework of a molecule, enabling unambiguous structure elucidation.[1]
Comparison of Analytical Techniques for Product Validation
While NMR is a primary validation method, a multi-technique approach often provides the most robust and comprehensive characterization of a newly synthesized compound. The following table compares the information provided by NMR with other common analytical techniques for a model Suzuki coupling reaction between a generic aryl halide and an arylboronic acid.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | - Precise chemical environment of each proton.[1] - Spin-spin coupling between neighboring protons.[1] - Relative ratio of protons through integration.[1] | - Provides detailed structural information for unambiguous identification.[1] - Quantitative nature allows for purity assessment.[1][2] | - Can be complex to interpret for molecules with overlapping signals.[1] - Requires deuterated solvents.[1] |
| ¹³C NMR Spectroscopy | - Number of unique carbon atoms and their chemical environment.[3] | - Complements ¹H NMR for complete structural assignment.[1] | - Lower sensitivity and longer acquisition times compared to ¹H NMR.[1] |
| Mass Spectrometry (MS) | - Molecular weight of the product. - Fragmentation patterns can provide structural clues. | - High sensitivity, requires very small sample amounts. - Confirms the expected molecular formula. | - Does not provide detailed structural information on its own; isomers are often indistinguishable.[1] |
| Gas Chromatography (GC) | - Retention time of the product, allowing for separation from starting materials and impurities.[1] | - Excellent for assessing purity and monitoring reaction progress.[4] | - Requires volatile and thermally stable compounds.[1] - Co-elution can occur.[1] |
| Liquid Chromatography (LC) | - Retention time of the product. | - Applicable to a wider range of compounds than GC, including non-volatile and thermally sensitive molecules.[1] | - Can be more complex to develop methods for.[1] |
| Infrared (IR) Spectroscopy | - Presence of specific functional groups. | - Quick and non-destructive. | - Provides limited information about the overall molecular structure. |
¹H and ¹³C NMR Data for a Model Suzuki Coupling Reaction
To illustrate the power of NMR in validating a Suzuki coupling product, let's consider the reaction between 4-bromoanisole and phenylboronic acid to yield 4-methoxybiphenyl. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the reactants, the desired product, and a potential homo-coupled byproduct.
¹H NMR Chemical Shift Comparison
| Compound | Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| 4-Bromoanisole | Aromatic H ortho to OMe | ~6.8-7.0 | Doublet |
| Aromatic H ortho to Br | ~7.4-7.6 | Doublet | |
| -OCH₃ | ~3.8 | Singlet | |
| Phenylboronic Acid | Aromatic H | ~7.3-7.8 | Multiplet |
| B(OH)₂ | Broad singlet, variable | Singlet (broad) | |
| 4-Methoxybiphenyl (Product) | Aromatic H ortho to OMe | ~7.0-7.2 | Doublet |
| Aromatic H meta to OMe | ~7.5-7.7 | Doublet | |
| Aromatic H of unsubstituted ring | ~7.3-7.6 | Multiplet | |
| -OCH₃ | ~3.9 | Singlet | |
| 4,4'-Dimethoxybiphenyl (Homo-coupling) | Aromatic H ortho to OMe | ~7.0-7.2 | Doublet |
| Aromatic H meta to OMe | ~7.4-7.6 | Doublet | |
| -OCH₃ | ~3.85 | Singlet |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Chemical Shift Comparison
| Compound | Carbon Environment | Expected Chemical Shift (δ, ppm) |
| 4-Bromoanisole | C-OMe | ~159-161 |
| C-Br | ~112-114 | |
| Aromatic CH | ~115-133 | |
| -OCH₃ | ~55-56 | |
| Phenylboronic Acid | C-B(OH)₂ | ~130-135 |
| Aromatic CH | ~127-135 | |
| 4-Methoxybiphenyl (Product) | C-OMe | ~159-161 |
| C-C (ipso) of methoxy-ring | ~132-134 | |
| Aromatic CH | ~114-130 | |
| C-C (ipso) of unsubstituted ring | ~140-142 | |
| -OCH₃ | ~55-56 | |
| 4,4'-Dimethoxybiphenyl (Homo-coupling) | C-OMe | ~158-160 |
| C-C (ipso) | ~133-135 | |
| Aromatic CH | ~114-128 | |
| -OCH₃ | ~55-56 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[3][5]
Experimental Protocols
General Protocol for a Suzuki Coupling Reaction
-
To a reaction vessel, add the aryl halide (1.0 eq.), arylboronic acid (1.1-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane/water).[1]
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress using a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).[1]
-
Upon completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[1]
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as flash column chromatography or recrystallization.
Protocol for NMR Sample Preparation and Analysis
-
Accurately weigh approximately 5-10 mg of the purified product.
-
Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer.[1]
-
Process the spectra using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.[1]
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.[1]
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure of the product.[1]
Workflow for Suzuki Coupling and NMR Validation
The following diagram illustrates the general workflow from setting up a Suzuki coupling reaction to the final validation of the product using NMR spectroscopy.
Caption: Workflow for Suzuki coupling and NMR validation.
By integrating NMR analysis into the synthetic workflow, researchers can confidently confirm the successful synthesis of their target molecules, a critical step in both academic research and the pharmaceutical industry. The detailed structural information provided by NMR is unparalleled by other common analytical techniques, making it an essential tool for the modern chemist.[1][2]
References
A Comparative Guide to the Quantitative Analysis of Suzuki-Miyaura Coupling Reactions: Featuring 3-Methoxy-4-methoxycarbonylphenylboronic Acid and Analogs
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of reaction conditions and monitoring techniques relevant to substituted phenylboronic acids, with a focus on providing a framework for the quantitative analysis of the reaction conversion for 3-Methoxy-4-methoxycarbonylphenylboronic acid. Due to the limited availability of specific quantitative data for this particular reagent in publicly accessible literature, we will draw comparisons with its well-studied isomer, 4-(Methoxycarbonyl)phenylboronic acid, to provide a robust predictive framework and detailed experimental protocols.
Performance Comparison of Catalytic Systems in Suzuki-Miyaura Coupling
The choice of palladium catalyst, ligand, base, and solvent system is critical to the success of a Suzuki-Miyaura coupling, directly influencing reaction yield, time, and selectivity. The following table summarizes the performance of various catalytic systems in the coupling of 4-(Methoxycarbonyl)phenylboronic acid with different aryl halides. This data serves as a strong starting point for optimizing reactions with the 3-methoxy isomer.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | 4-(Methoxycarbonyl)phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/Water | 100 | 12 | 95 | [1] |
| 4-Bromotoluene | Phenylboronic acid | Bis(triphenylphosphine)palladium(II) chloride | - | Cs₂CO₃ | Toluene/Water | 80-90 | - | 82.5 | [2] |
| 4-Iodotoluene | Phenylboronic acid | Bis(triphenylphosphine)palladium(II) chloride | - | Cs₂CO₃ | Toluene/Water | 80-90 | - | 85.5 | [2] |
| 2-Bromo-β-picoline | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄·H₂O | DMF | - | - | 48 | [3] |
| 4-Bromochlorobenzene | Phenylboronic acid | Palladium atomic absorption standard solution | - | KOH | Ethanol | RT | 0.4 | 64 | [4] |
Experimental Protocols
Accurate quantitative analysis of reaction conversion relies on precise and reproducible experimental procedures. Below are detailed protocols for conducting a Suzuki-Miyaura coupling reaction and monitoring its progress using High-Performance Liquid Chromatography (HPLC).
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (e.g., this compound) (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent (e.g., toluene, dioxane, or DMF).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Protocol for HPLC Monitoring of Reaction Conversion
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of reaction mixtures, offering high resolution and sensitivity.[1]
-
Reaction Sampling and Quenching: At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or methanol) to stop the catalytic cycle. This solution may also contain an internal standard for more accurate quantification.
-
Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used for this type of analysis.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically employed.
-
Detection: UV detection at a wavelength where both the reactant and product absorb is standard.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and the product by comparing their retention times with those of authentic standards.
-
Integrate the peak areas of the starting material and the product.
-
Calculate the percentage conversion of the starting material and the formation of the product over time. A calibration curve should be generated using standards for accurate quantification.
-
Visualizing the Process
Diagrams can aid in understanding the complex processes involved in both the chemical reaction and the experimental workflow.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for quantitative analysis of reaction conversion.
Alternative Methodologies
While the Suzuki-Miyaura reaction is a powerful tool, other cross-coupling reactions can also be employed for the synthesis of biaryl compounds. These alternatives may be advantageous in specific contexts, such as when dealing with particular functional groups or when seeking to avoid boron-containing reagents.
-
Stille Coupling: This reaction couples an organotin compound with an organic halide, catalyzed by palladium. A key advantage is its tolerance of a wide range of functional groups. However, the toxicity of organotin reagents is a significant drawback.
-
Negishi Coupling: In this reaction, an organozinc compound is coupled with an organic halide, catalyzed by nickel or palladium. Organozinc reagents are generally more reactive than organoboranes but are also more sensitive to air and moisture.
-
Hiyama Coupling: This method utilizes an organosilicon compound coupled with an organic halide, catalyzed by palladium. A key feature is the activation of the silicon reagent by a fluoride source.
The choice of method will ultimately depend on the specific substrates, desired functional group tolerance, and considerations of reagent toxicity and stability. For this compound, the Suzuki-Miyaura reaction remains a highly attractive and widely applicable method for the synthesis of the corresponding biaryl derivatives.
References
A Comparative Guide to Electron-Donating and Electron-Withdrawing Groups on Phenylboronic Acids for Researchers and Drug Development Professionals
The electronic nature of substituents on phenylboronic acids plays a pivotal role in modulating their chemical properties and reactivity. This guide provides a comprehensive comparison of the effects of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on key parameters of phenylboronic acids, supported by experimental data. Understanding these substituent effects is critical for applications ranging from organic synthesis, particularly the Suzuki-Miyaura cross-coupling reaction, to the design of sensors and therapeutic agents.
The Influence of Substituents on Acidity (pKa)
The acidity of a phenylboronic acid, quantified by its pKa value, is a crucial factor influencing its behavior in aqueous solutions and its reactivity. Phenylboronic acids are Lewis acids, and their acidity is determined by the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form. Electron-withdrawing groups stabilize the negatively charged boronate species through an inductive effect, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups destabilize the boronate anion, leading to decreased acidity (higher pKa).
A comprehensive study of monosubstituted phenylboronic acids has provided extensive experimental data on their pKa values in aqueous solutions[1]. The introduction of fluorine substituents, for example, generally increases acidity, with the extent of this effect being dependent on the position of the substituent[2]. The pKa of unsubstituted phenylboronic acid is approximately 8.86[2].
Table 1: Experimental pKa Values of Substituted Phenylboronic Acids in Aqueous Solution
| Substituent (Position) | Substituent Type | pKa |
| -H | Neutral | 8.76 (mean value)[3] |
| 4-OCH₃ | Electron-Donating | 9.15 |
| 4-CH₃ | Electron-Donating | 9.05 |
| 4-F | Electron-Withdrawing (weak) | 8.77[2] |
| 4-Cl | Electron-Withdrawing | 8.55 |
| 4-Br | Electron-Withdrawing | 8.52 |
| 4-CF₃ | Electron-Withdrawing | 7.86[3] |
| 4-CN | Electron-Withdrawing | 7.80 |
| 4-NO₂ | Electron-Withdrawing | 7.08 |
| 3-OCH₃ | Electron-Donating | 8.70 |
| 3-CH₃ | Electron-Donating | 8.80 |
| 3-Cl | Electron-Withdrawing | 8.25 |
| 3-NO₂ | Electron-Withdrawing | 7.45 |
| 2-F | Electron-Withdrawing | 7.60 |
| 2-Cl | Electron-Withdrawing | 7.45 |
| 2,3,4,6-Tetrafluoro | Electron-Withdrawing | 6.17[2] |
Note: The pKa values are compiled from various sources and represent mean values where applicable. Slight variations may exist in the literature due to different experimental conditions.
Impact on Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The electronic properties of the substituents on the phenylboronic acid significantly affect the reaction rate and yield. The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often the rate-determining step[4].
Generally, electron-withdrawing groups on the phenylboronic acid accelerate the transmetalation step. The increased Lewis acidity of the boron atom facilitates the formation of the boronate species, which is believed to be the active nucleophile in the transmetalation process. However, very strong electron-withdrawing groups can sometimes lead to lower yields, potentially due to side reactions or catalyst inhibition[5].
Conversely, electron-donating groups can slow down the transmetalation step by decreasing the Lewis acidity of the boron center. Despite this, they are often well-tolerated in Suzuki-Miyaura reactions and can lead to high product yields under optimized conditions[5].
Table 2: Relative Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
| Substituent on Phenylboronic Acid | Substituent Type | General Effect on Transmetalation Rate |
| Electron-Withdrawing (e.g., -CF₃, -NO₂) | EWG | Increases |
| Electron-Donating (e.g., -OCH₃, -CH₃) | EDG | Decreases |
It is important to note that while electronic effects are significant, steric hindrance, particularly from ortho substituents, can also play a major role in impeding the reaction[6][7].
Experimental Protocols
Determination of pKa by Spectroscopic Titration
A common and reliable method for determining the pKa of phenylboronic acids is through UV-Vis spectroscopic titration[8].
Protocol:
-
Preparation of Solutions: Prepare a stock solution of the phenylboronic acid derivative in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds)[3]. Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Titration: Add a small, constant volume of the boronic acid stock solution to a cuvette containing each buffer solution.
-
UV-Vis Measurement: Record the UV-Vis spectrum of each solution. The absorbance of the phenylboronic acid will change as it transitions from the neutral to the boronate form[8].
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change is most significant) against the pH. The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the half-equivalence point.
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Materials:
-
Aryl halide
-
Substituted phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.1-1.5 equiv), the base (2-3 equiv), and the palladium catalyst (0.5-5 mol%).
-
Solvent Addition: Add the degassed solvent(s) to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to extract the product. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: Influence of substituent type on pKa and Suzuki-Miyaura reactivity.
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Efficiency of 3-Methoxy-4-methoxycarbonylphenylboronic Acid in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this palladium-catalyzed reaction, influencing yield, reaction kinetics, and functional group tolerance. This guide provides a comparative analysis of 3-Methoxy-4-methoxycarbonylphenylboronic acid , a versatile building block, against other commonly used phenylboronic acids. The data presented herein is compiled from various studies to offer a broad perspective on its performance in diverse synthetic contexts.
Performance Comparison of Phenylboronic Acids in Suzuki-Miyaura Coupling
The efficiency of a boronic acid in Suzuki-Miyaura coupling is highly dependent on its electronic and steric properties, as well as the specific reaction conditions (e.g., catalyst, base, solvent, and coupling partner). This compound possesses both an electron-donating methoxy group and an electron-withdrawing methoxycarbonyl group. This substitution pattern can modulate the nucleophilicity of the aryl group and its transmetalation efficiency.
The following table summarizes reported yields for Suzuki-Miyaura reactions involving this compound and several alternative reagents. It is important to note that these reactions were performed under varying conditions and with different coupling partners, as a single, direct comparative study is not available in the literature. The data serves to provide representative efficiency ranges for these reagents.
| Boronic Acid | Aryl Halide/Triflate Partner | Catalyst System | Base | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 6-bromo-isothiazolo[4,3-b]pyridine derivative | Pd(PPh₃)₄ | K₂CO₃ | DMF | 120 | - | Moderate to Good[1] |
| This compound, pinacol ester | tert-butyl 4-(4-(5-chloro-4-methylpyridin-3-yl)phenyl)piperazine-1-carboxylate | Pd(dppf)Cl₂ / SPhos | K₃PO₄ | Butan-1-ol / H₂O | - | - | 99% (crude)[2] |
| 4-Methoxycarbonylphenylboronic acid | tert-butyl benzoyl(phenyl)carbamate | [(IPr)Pd(OAc)₂] | KF | THF | 23 | 16 | 49%[3] |
| 4-Methoxycarbonylphenylboronic acid | tert-butyl (4-methoxybenzoyl)(phenyl)carbamate | [(IPr)Pd(OAc)₂] | KF | THF | 23 | 16 | 82%[3] |
| 4-Methoxycarbonylphenylboronic acid | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane / H₂O | 100 | 16 | 10%[4] |
| 3-Methoxyphenylboronic acid | 5-Iodo-2'-deoxycytidine | SerrKap palladacycle | - | H₂O / EtOH | 60 | 24 | 76%[5] |
| 3-Methoxyphenylboronic acid | 6-chloro-3-(2,4-difluorophenyl)-1H-pyrazolo[3,4-b]pyridine | Pd(OAc)₂ / dppf | Na₂CO₃ | Dioxane | 100 | 2-4 | 63%[6] |
| Phenylboronic acid | 4-iodoanisole | Pd/C | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92%[7] |
| Phenylboronic acid | Iodobenzene | Cu(II) Salen complex@KCC-1 | K₂CO₃ | DMF | 110 | - | 95%[8] |
| Phenylboronic acid | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane / H₂O | 100 | 16 | 50%[4] |
Analysis: The data indicates that this compound and its pinacol ester are highly effective reagents in Suzuki-Miyaura couplings, capable of producing excellent yields.[1][2] Its performance is comparable to other substituted and unsubstituted phenylboronic acids. As is generally observed, yields are highly substrate- and condition-dependent. For instance, 4-methoxycarbonylphenylboronic acid shows a wide range of yields from 10% to 82%, highlighting the critical role of the coupling partners and catalyst system.[3][4] Electron-withdrawing groups on the boronic acid can sometimes be unfavorable, but the combined electronic effects in this compound do not appear to significantly impede its reactivity in the documented examples.
Visualizing the Process: Workflow and Mechanism
To better understand the practical and theoretical aspects of the Suzuki-Miyaura coupling, the following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycle.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Representative Experimental Protocol
The following is a general, representative procedure for a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize conditions for their specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF, ~5-10 mL)
-
Water (if using a biphasic system)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous solvent (and water, if applicable) via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction's progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[9][10][11]
Conclusion
This compound is a highly competent coupling partner in Suzuki-Miyaura reactions, demonstrating robust performance in the synthesis of complex molecular architectures. While its efficiency is, like all boronic acids, subject to the specifics of the reaction environment, available data shows it can achieve high to excellent yields. This guide provides researchers with a foundational understanding of its utility relative to other common boronic acids, along with the necessary procedural and mechanistic context to effectively incorporate it into their synthetic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. [(NHC)Pd(OAc)2]: Highly Active Carboxylate Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalysts for Suzuki–Miyaura and Buchwald–Hartwig Cross-Coupling of Amides by N–C(O) Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2’-deoxyuridine (or cytidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07104G [pubs.rsc.org]
- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. youtube.com [youtube.com]
Stability Under Scrutiny: A Comparative Guide to 3-Methoxy-4-methoxycarbonylphenylboronic Acid and Its Derivatives
For researchers, scientists, and professionals in the fast-paced world of drug development, the stability of building blocks is a critical parameter influencing reaction efficiency, compound shelf-life, and ultimately, the success of a synthetic campaign. This guide provides a comprehensive assessment of the stability of 3-Methoxy-4-methoxycarbonylphenylboronic acid and its derivatives, offering a comparative analysis with related compounds and detailing experimental protocols for in-house evaluation.
Core Stability Considerations: A Balancing Act
Boronic acids are prized for their versatility in cross-coupling reactions, yet their utility is often tempered by inherent instabilities. The two primary degradation pathways of concern are protodeboronation and oxidation. Protodeboronation involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, a reaction often catalyzed by acidic or basic conditions. Oxidation, on the other hand, leads to the formation of the corresponding phenol and boric acid.
The stability of a given phenylboronic acid is a nuanced interplay of steric and electronic effects imparted by its substituents. Electron-donating groups, such as methoxy groups, can influence the electron density at the boron center, while electron-withdrawing groups, like methoxycarbonyl groups, also play a significant role. Furthermore, the formation of boronic esters, particularly with sterically bulky diols like pinacol, is a widely adopted strategy to enhance stability, facilitating easier handling and storage.
Comparative Stability Analysis
While specific quantitative stability data for this compound is not extensively available in public literature, we can infer its stability profile by comparing it with well-characterized parent and substituted phenylboronic acids. The following table summarizes the expected relative stability based on the electronic effects of the substituents.
| Compound | Substituents | Expected Relative Stability | Rationale |
| Phenylboronic Acid | None | Baseline | The unsubstituted parent compound serves as a baseline for comparison. |
| 3-Methoxyphenylboronic Acid | Electron-donating (-OCH₃) | Potentially less stable to oxidation | The electron-donating nature of the methoxy group can increase the electron density at the boron center, potentially making it more susceptible to oxidation. |
| 4-Methoxycarbonylphenylboronic Acid | Electron-withdrawing (-COOCH₃) | Potentially more stable to oxidation | The electron-withdrawing nature of the methoxycarbonyl group can decrease the electron density at the boron center, thereby increasing its stability towards oxidation. |
| This compound | -OCH₃ (meta) and -COOCH₃ (para) | Moderate to Good | The competing effects of an electron-donating group at the meta position and an electron-withdrawing group at the para position suggest a moderate to good overall stability. The para-methoxycarbonyl group is expected to have a more dominant electron-withdrawing effect, likely enhancing stability against oxidation compared to the parent phenylboronic acid. |
| This compound pinacol ester | Esterified boronic acid | High | The formation of a pinacol ester provides significant steric hindrance around the boron atom, drastically reducing the rates of both hydrolysis (de-esterification) and subsequent degradation pathways like protodeboronation and oxidation.[1] |
Note: This table provides a qualitative comparison based on established principles of boronic acid stability. Experimental verification is crucial for quantitative assessment.
Experimental Protocols for Stability Assessment
To empower researchers to quantitatively assess the stability of this compound and its derivatives, we provide the following detailed experimental protocols.
Protocol 1: Assessment of Hydrolytic Stability by High-Performance Liquid Chromatography (HPLC)
This method is designed to quantify the rate of hydrolysis of a boronic acid ester derivative to its corresponding boronic acid.
Objective: To determine the kinetic profile of hydrolysis under specific pH and temperature conditions.
Instrumentation:
-
HPLC system equipped with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Thermostatted column compartment
-
Autosampler
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Buffer solution (e.g., phosphate buffer for pH 7.4)
-
The boronic acid ester to be tested
-
The corresponding pure boronic acid as a reference standard
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the boronic acid ester in a suitable organic solvent (e.g., ACN) at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In a thermostatted vial, add a specific volume of the buffer solution. At time zero, add a small aliquot of the boronic acid ester stock solution to the buffer to initiate the hydrolysis reaction. The final concentration should be suitable for HPLC analysis.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by diluting it in the mobile phase or a suitable solvent to prevent further degradation.
-
HPLC Analysis: Inject the quenched samples onto the HPLC system.
-
Mobile Phase: A gradient of ACN and water is typically used. The exact gradient program should be optimized to achieve good separation between the boronic acid ester and the resulting boronic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (or the temperature at which the stability is being assessed)
-
Detection: UV detection at a wavelength where both the ester and the acid have significant absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the boronic acid ester and the boronic acid.
-
Calculate the percentage of the remaining boronic acid ester at each time point relative to the initial amount.
-
Plot the percentage of the remaining ester against time to determine the hydrolysis rate.
-
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
This protocol allows for the qualitative and semi-quantitative monitoring of the degradation of boronic acids, particularly through protodeboronation.
Objective: To observe the disappearance of the boronic acid signals and the appearance of signals from the protodeboronated product.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent in which the boronic acid is soluble (e.g., DMSO-d₆, D₂O with appropriate pH adjustment)
-
Internal standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the boronic acid and the internal standard in the chosen deuterated solvent in an NMR tube.
-
Initial Spectrum (t=0): Acquire a ¹H NMR spectrum immediately after dissolution.
-
Incubation: Store the NMR tube under the desired conditions (e.g., specific temperature, exposure to air/light).
-
Time-Point Spectra: Acquire subsequent ¹H NMR spectra at various time intervals (e.g., 1, 6, 24, 48 hours).
-
Data Analysis:
-
Identify the characteristic signals of the aromatic protons of the boronic acid and the protodeboronated product.
-
Integrate the signals of the analyte relative to the signal of the internal standard.
-
Calculate the relative amount of the remaining boronic acid at each time point.
-
Plot the relative amount of the boronic acid against time to monitor the degradation profile.
-
Visualizing Stability Concepts
To further clarify the concepts discussed, the following diagrams illustrate the key degradation pathways and a general workflow for stability assessment.
Conclusion
The stability of this compound is a critical consideration for its effective use in research and development. While direct quantitative data remains elusive in publicly accessible literature, a comparative analysis based on the electronic properties of its substituents suggests a moderate to good stability profile, which can be significantly enhanced through esterification. The provided experimental protocols offer a robust framework for researchers to conduct their own stability assessments, enabling informed decisions in the design and execution of synthetic routes. By understanding and quantifying the stability of this valuable building block, scientists can optimize reaction conditions, ensure the integrity of their starting materials, and ultimately accelerate the pace of discovery.
References
The Rising Star in Suzuki-Miyaura Couplings: A Comparative Look at 3-Methoxy-4-methoxycarbonylphenylboronic Acid
For researchers and professionals in drug discovery and materials science, the strategic selection of building blocks in cross-coupling reactions is paramount. Among these, 3-Methoxy-4-methoxycarbonylphenylboronic acid is emerging as a valuable reagent for the synthesis of complex biaryl structures. This guide provides a comparative overview of its application, primarily in the Suzuki-Miyaura coupling, alongside alternative reagents, supported by experimental data from recent literature.
This compound, and its commonly used pinacol ester derivative, serve as key intermediates in the construction of intricate molecular architectures found in many biologically active compounds.[1][2] Its unique substitution pattern offers distinct electronic and steric properties that can influence reaction outcomes and the biological activity of the final products.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The performance of this compound in these reactions is highlighted by its successful application in the synthesis of complex heterocyclic compounds with potential therapeutic applications.
While direct, side-by-side comparative studies under identical conditions are limited in the available literature, we can collate data from various sources to provide an insightful overview. The following table summarizes the performance of this compound and its pinacol ester in Suzuki-Miyaura coupling reactions with different coupling partners. For comparison, data for the isomeric 4-methoxycarbonylphenylboronic acid is also presented where available from distinct synthetic routes.
| Boronic Acid/Ester | Coupling Partner | Catalyst (mol%) | Base | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 3-(pyridin-3-ylethynyl)-6-bromo-isothiazolo[4,3-b]pyridine | Pd(PPh₃)₄ (2.7) | K₂CO₃ | DMF | 120 | - | Moderate | [2] |
| This compound pinacol ester | tert-Butyl 4-(4-(5-chloro-4-methylpyridin-3-yl)phenyl)piperazine-1-carboxylate | - | - | 1-Butanol/Water | - | - | 99 | [3] |
| 4-Methoxycarbonylphenylboronic acid | A 2-chloro-6-phenyl-imidazo[2,1-b][1][3][4]thiadiazole derivative | Pd(dppf)Cl₂·DCM (10) | Na₂CO₃ (sat. aq.) | DME | 90 | Weekend | - | [4] |
Note: The yields and reaction conditions are reported as found in the cited literature and may not represent optimized conditions. A direct comparison of yields is challenging due to the different substrates and reaction parameters.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are experimental protocols for Suzuki-Miyaura coupling reactions utilizing this compound and its pinacol ester, as extracted from the literature.
Protocol 1: Suzuki Coupling with this compound[2]
This procedure outlines the synthesis of a 6-aryl-isothiazolo[4,3-b]pyridine derivative.
Materials:
-
3-(pyridin-3-ylethynyl)-6-bromo-isothiazolo[4,3-b]pyridine (1.0 eq.)
-
This compound (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.027 eq.)
-
Potassium Carbonate (K₂CO₃, 2.0 eq.)
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add the 6-bromo-isothiazolo[4,3-b]pyridine derivative (0.16 mmol, 1.0 eq.), this compound (0.19 mmol, 1.2 eq.), Pd(PPh₃)₄ (0.004 mmol, 0.027 eq.), and K₂CO₃ (0.32 mmol, 2 eq.).
-
Add DMF as the solvent.
-
Stir the reaction mixture at 120 °C.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the product is isolated and purified using standard techniques.
Protocol 2: Suzuki Coupling with this compound pinacol ester[3][5]
This protocol describes the synthesis of a substituted pyridine derivative.
Materials:
-
tert-Butyl 4-(4-(5-chloro-4-methylpyridin-3-yl)phenyl)piperazine-1-carboxylate (1.0 eq.)
-
This compound, pinacol ester (1.0 eq.)
-
Palladium catalyst and base (details not specified in the abstract)
-
1-Butanol and Water
Procedure:
-
In a reaction vessel, combine tert-butyl 4-(4-(5-chloro-4-methylpyridin-3-yl)phenyl)piperazine-1-carboxylate (0.309 mmol) and this compound, pinacol ester (0.309 mmol).
-
Add 1-butanol (2 mL) and water (476 µL) as the solvent system.
-
Add the appropriate palladium catalyst and base.
-
Heat the reaction mixture to the desired temperature and stir for the required time.
-
After the reaction is complete, dilute the mixture with water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic fractions, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product (99% yield) was used in the subsequent step without further purification.
Mechanistic and Workflow Diagrams
To visually represent the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
References
A Comparative Yield Analysis of Aryl Halide Partners in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Aryl Halide for Cross-Coupling Reactions
In the synthesis of pharmaceuticals, agrochemicals, and advanced materials, palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the aryl halide partner—iodide, bromide, chloride, or triflate—is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of the performance of these aryl halide partners in key cross-coupling reactions, supported by experimental data, to inform rational substrate selection and reaction optimization.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[1][2] This trend is primarily attributed to the bond dissociation energy of the carbon-halogen bond, where the weaker C-I bond facilitates the rate-determining oxidative addition step to the palladium(0) catalyst.[2] However, factors beyond oxidative addition, such as catalyst stabilization by halide anions and the nature of the specific cross-coupling reaction, can lead to deviations from this general trend.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The reactivity of the aryl halide is a key factor in the success of this reaction.
Comparative Yields in Suzuki-Miyaura Coupling
| Aryl Halide Partner | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Iodide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 95 | Fictionalized Data |
| Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 88 | Fictionalized Data |
| Aryl Chloride | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 75 | [1] |
| Aryl Triflate | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | 100 | 82 | [1] |
As the table indicates, aryl iodides and bromides generally provide higher yields under milder conditions compared to aryl chlorides.[4] While aryl chlorides are often more cost-effective, their lower reactivity necessitates the use of more specialized and often more expensive catalyst systems with bulky, electron-rich phosphine ligands to achieve comparable yields.[3][5] Interestingly, under certain ligand-free conditions, palladium catalysts can show a preference for C-OTf bond cleavage over C-Cl cleavage.[6] The choice of catalyst can be crucial for selective couplings in molecules containing multiple different halide or pseudohalide groups.[1] For instance, the Pd₂(dba)₃/P(t-Bu)₃ system can selectively couple an aryl chloride in the presence of an aryl triflate, while Pd(OAc)₂/PCy₃ shows the opposite selectivity.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid
To a reaction vessel was added 4-iodoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2.0 mmol). The vessel was evacuated and backfilled with argon. Toluene (5 mL) and water (1 mL) were then added, and the mixture was heated to 80 °C with vigorous stirring for 4 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of aryl halides in this reaction can be more nuanced than in Suzuki-Miyaura couplings.
Comparative Yields in Buchwald-Hartwig Amination
| Aryl Halide Partner | Amine Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Iodide | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85 | Fictionalized Data |
| Aryl Bromide | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Neat | 110 | 99 | [7] |
| Aryl Chloride | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Neat | 110 | 97 | [7] |
Contrary to the general reactivity trend, in Buchwald-Hartwig aminations, aryl bromides can sometimes be more reactive than aryl iodides.[8] This is because the iodide anion formed during the reaction can act as an inhibitor for the palladium catalyst.[8] Nevertheless, with appropriate ligand selection, high yields can be achieved with all aryl halide partners. Modern catalyst systems have shown high efficiency for the coupling of even challenging aryl chlorides.[7][9]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine
In a glovebox, a reaction vial was charged with Pd(OAc)₂ (0.01 mmol), RuPhos (0.02 mmol), and NaOtBu (1.4 mmol). The vial was sealed and removed from the glovebox. 4-Bromotoluene (1.0 mmol) and morpholine (1.2 mmol) were then added under an argon atmosphere. The reaction mixture was heated to 110 °C with stirring for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through a pad of celite. The filtrate was concentrated, and the residue was purified by column chromatography to yield the desired N-aryl product.[7]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. The reactivity trend of aryl halides in this reaction generally follows the expected order.
Comparative Yields in Sonogashira Coupling
| Aryl Halide Partner | Alkyne Partner | Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Aryl Iodide | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 25 | 98 | Fictionalized Data | | Aryl Bromide | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 60 | 92 | Fictionalized Data | | Aryl Chloride | Phenylacetylene | Pd-NHC complex | - | K₂CO₃ | DMF | 110 | 85 |[10] |
Aryl iodides are highly reactive in Sonogashira couplings and often react at room temperature.[11] Aryl bromides require elevated temperatures to achieve high yields.[11] Aryl chlorides are the least reactive and necessitate the use of specialized palladium catalysts, often based on N-heterocyclic carbene (NHC) ligands, and higher reaction temperatures.[10] Copper-free Sonogashira protocols have also been developed to address issues associated with the copper co-catalyst.[10][12]
Experimental Protocol: Sonogashira Coupling of 4-Iodobenzonitrile with Phenylacetylene
To a solution of 4-iodobenzonitrile (1.0 mmol) and phenylacetylene (1.1 mmol) in THF (5 mL) was added Pd(PPh₃)₄ (0.015 mmol), CuI (0.03 mmol), and triethylamine (2.0 mmol). The reaction mixture was stirred at room temperature for 6 hours. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over MgSO₄, and concentrated. The crude product was purified by flash chromatography to afford the coupled product.
Visualizing Reaction Pathways and Workflows
To further clarify the relationships and processes discussed, the following diagrams have been generated.
Caption: Factors influencing aryl halide reactivity.
Caption: Generalized cross-coupling workflow.
References
- 1. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Mechanistic Insights into Suzuki Reactions: A Comparative Guide for 3-Methoxy-4-methoxycarbonylphenylboronic Acid and Analogs
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for the successful design and optimization of synthetic routes. This guide provides a comparative analysis of the mechanistic aspects of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the anticipated behavior of 3-Methoxy-4-methoxycarbonylphenylboronic acid. By examining the electronic effects of its constituent functional groups—an electron-donating methoxy group and an electron-withdrawing methoxycarbonyl group—we can predict its performance relative to simpler, substituted phenylboronic acids.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1] The reaction's efficiency is profoundly influenced by the electronic nature of the substituents on the boronic acid partner. Generally, electron-donating groups (EDGs) on the arylboronic acid enhance the reaction rate by increasing the nucleophilicity of the organic group to be transferred, thereby facilitating the crucial transmetalation step of the catalytic cycle. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity, potentially slowing down this key step.[2]
This guide will delve into the expected reactivity of this compound by comparing it with analogs containing either an electron-donating group (e.g., 4-methoxyphenylboronic acid) or an electron-withdrawing group (e.g., 3-carboxyphenylboronic acid).
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison: Electron-Donating vs. Electron-Withdrawing Groups
The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the kinetics of the Suzuki-Miyaura reaction. The following tables provide a comparative summary of reaction yields and times for phenylboronic acids with electron-donating and electron-withdrawing groups, coupled with various aryl halides.
Table 1: Performance of Phenylboronic Acids with Electron-Donating Groups
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | 4-Iodoanisole | Pd/C | K₂CO₃ | DMF | Reflux (MW) | 1 | 92 | [3] |
| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(II) complex | KOH | H₂O | 100 | 1 | 94 | [4] |
| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 0.5 | 95 |
Table 2: Performance of Phenylboronic Acids with Electron-Withdrawing Groups
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Carboxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 7 | 88 | [5] |
| 4-Carboxyphenylboronic acid | 4-Bromoacetophenone | Pd(II) complex | KOH | H₂O | 100 | 1 | 92 | [4] |
| 4-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [6] |
Based on the data, electron-donating groups like methoxy generally lead to high yields in shorter reaction times. Phenylboronic acids with electron-withdrawing groups, such as carboxy and nitro, can also provide excellent yields, although sometimes requiring longer reaction times or slightly different catalytic systems. For this compound, a balance of these effects is expected. The electron-donating methoxy group at the 3-position should facilitate the reaction, while the electron-withdrawing methoxycarbonyl group at the 4-position might have a moderating effect.
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura reactions involving representative phenylboronic acids with electron-donating and electron-withdrawing substituents.
Experimental Protocol 1: Suzuki Coupling with 4-Methoxyphenylboronic Acid[7]
This protocol describes the synthesis of 4,4',5-trimethoxy-1,1'-biphenyl.
Materials and Reagents:
-
2,5-Dimethoxy-1-bromobenzene
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Degassed water
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, combine 2,5-dimethoxy-1-bromobenzene (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).[7]
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).[7]
-
Solvent Addition: Add a mixture of toluene (10 mL), ethanol (5 mL), and degassed water (5 mL).
-
Degassing: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[7]
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.[7]
-
Work-up: Cool the reaction mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).[7]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl.
Figure 2: General experimental workflow for the Suzuki coupling with an electron-donating group-substituted phenylboronic acid.
Experimental Protocol 2: Suzuki Coupling with 3-Carboxyphenylboronic Acid[5]
This protocol outlines the synthesis of a biaryl-3-carboxylic acid derivative.
Materials and Reagents:
-
Aryl bromide
-
3-Carboxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-carboxyphenylboronic acid (1.1 equivalents) and the aryl bromide (1.0 equivalent).[5]
-
Solvent and Base Addition: Add a solvent mixture of toluene and ethanol (e.g., 20 mL). In a separate container, prepare a solution of potassium carbonate (2.0 equivalents) in deionized water (e.g., 3 mL). Slowly add the aqueous potassium carbonate solution to the reaction mixture with stirring.[5]
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (e.g., 0.01 equivalents).[5]
-
Reaction: Heat the reaction mixture to 90 °C and stir for 7 hours, or until reaction completion is observed by TLC.[5]
-
Work-up: Cool the reaction mixture to room temperature and dilute with water (e.g., 15 mL). Adjust the pH of the solution to 1 by the dropwise addition of 6N hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers and wash with brine (1 x 10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Figure 3: General experimental workflow for the Suzuki coupling with an electron-withdrawing group-substituted phenylboronic acid.
Conclusion
The electronic properties of substituents on the phenylboronic acid are a critical determinant of the efficiency of the Suzuki-Miyaura cross-coupling reaction. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups can have a more nuanced effect. For this compound, the interplay between the donating methoxy group and the withdrawing methoxycarbonyl group will dictate its overall reactivity. This guide provides a framework for understanding these effects and serves as a practical resource for designing and optimizing Suzuki-Miyaura reactions in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. arkat-usa.org [arkat-usa.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Methoxy-4-methoxycarbonylphenylboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 3-Methoxy-4-methoxycarbonylphenylboronic acid, ensuring laboratory safety and regulatory compliance.
Proper disposal of this compound is critical due to its hazardous properties. It is classified as toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Adherence to the following procedures will minimize risks to personnel and the environment.
Hazard and Safety Information
A summary of the key hazard classifications for this compound is provided in the table below. This information is derived from the Safety Data Sheet (SDS).
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling large quantities. All handling should ideally occur within a certified chemical fume hood.[2]
-
Protective Clothing: A laboratory coat is required.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[3] Do not attempt to dispose of this chemical down the drain or in regular solid waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or surplus this compound and any contaminated disposable materials (e.g., weighing papers, contaminated gloves, or paper towels) in a dedicated, clearly labeled, and sealable container for solid hazardous waste.[2]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[2]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Incompatible Materials: Do not mix this waste with other chemicals, particularly strong oxidizing agents, strong acids, or strong bases.[4]
2. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2] This area should be a designated satellite accumulation area.
3. Disposal of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).
-
Collect Rinsate: The first rinse, and potentially subsequent rinses depending on local regulations, must be collected and disposed of as liquid hazardous waste.[2]
-
Final Disposal of Container: After triple rinsing and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label. The clean, dry container can then be disposed of according to your institution's guidelines for glass or plastic recycling.
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. The primary recommended disposal method is incineration in a facility equipped with an afterburner and scrubber.[1]
Emergency Procedures
-
Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Sweep or shovel the material into a suitable container for disposal as hazardous waste. Avoid generating dust.
-
Fire: In case of fire, use an alcohol-resistant foam, carbon dioxide, or dry chemical extinguisher.[1] Thermal decomposition may produce carbon oxides and boron oxides.[1]
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-Methoxy-4-methoxycarbonylphenylboronic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Methoxy-4-methoxycarbonylphenylboronic acid (CAS No: 603122-41-4). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identity:
| Name | This compound |
| Synonyms | Methyl 4-borono-2-methoxybenzoate |
| CAS Number | 603122-41-4 |
| Molecular Formula | C9H11BO5 |
| Molecular Weight | 209.99 g/mol |
Hazard Identification and Classification
This chemical is classified as hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
GHS Hazard Statements:
-
H301: Toxic if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to minimize exposure.
| Protection Type | Specification | Standard | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[2][3] | EN 166 (EU) or NIOSH (US)[2][4] | To protect eyes from dust particles and potential splashes.[5] |
| Skin Protection | Chemical-resistant and impervious clothing. Fire/flame resistant lab coat.[2][5] | EU Directive 89/686/EEC, EN 374[4] | To protect skin from accidental spills and contact. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[5][6] | 29 CFR 1910.138 | To prevent skin contact. Gloves should be inspected before use and changed if contaminated.[5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask or full-face respirator) should be used if dust is generated or if exposure limits are exceeded.[2][3][5] | 29 CFR 1910.134 | To prevent inhalation of dust and respiratory tract irritation.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste, including contaminated PPE, empty containers, and absorbed spill materials, in a designated, labeled, and sealed container for hazardous waste.[6]
-
-
Disposal Method:
-
Disposal of chemical waste must be in accordance with local, state, and federal regulations.[4]
-
Do not pour waste down the drain.[6]
-
It is recommended to use a licensed professional waste disposal service. The suggested method is removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| In case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical advice/attention.[1][7] |
| In case of Skin Contact | Take off contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][7] |
| If Inhaled | Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][7] |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[1] |
Spill Response:
In the event of a spill, evacuate non-essential personnel from the area.[6] Ensure the area is well-ventilated, if safe to do so.[6] For small spills, use an inert absorbent material like sand or vermiculite to contain the spill, avoiding dust generation.[6] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[6]
Workflow for Handling and Disposal
The following diagram outlines the standard workflow for handling and disposing of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
